5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHSHAZYYNSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
[1][2]
Executive Summary
This compound (CAS 1780519-27-8 ) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry and agrochemical discovery.[1] Unlike its widely available trifluoromethyl analogs (used in SDHI fungicides), this monofluorinated scaffold offers a unique balance of steric compactness and electronic modulation.
The introduction of a fluorine atom at the C5 position of the pyrazole ring serves two critical functions in lead optimization:
-
Metabolic Blocking: It prevents oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich C5 position.
-
Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the adjacent carboxylic acid and modulates the electron density of the aromatic ring, influencing
stacking interactions with target proteins.
Chemical Identity & Physicochemical Properties[3][4][5]
| Property | Data |
| CAS Number | 1780519-27-8 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 144.10 g/mol |
| SMILES | Cn1c(F)c(C(=O)O)cn1 |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~3.2 (Acidic due to F-inductive effect) |
| LogP | ~0.6 (Low lipophilicity) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Synthesis & Manufacturing Methodologies
The synthesis of 5-fluoropyrazoles is synthetically more demanding than their 5-chloro or 5-trifluoromethyl counterparts due to the instability of "formyl fluoride" equivalents. Two primary routes are established: Directed Ortho-Lithiation (Lab Scale) for rapid SAR generation, and Halogen Exchange (Process Scale) for bulk manufacturing.
Route A: Directed Ortho-Lithiation (Lab Scale Protocol)
Best for: Gram-scale synthesis, high purity, research applications.
This method utilizes the acidity of the C5 proton in 1-methylpyrazole-4-carboxylic esters. The ester group directs the lithiation to the C5 position, followed by electrophilic fluorination using N-Fluorobenzenesulfonimide (NFSI).
Step-by-Step Protocol:
-
Starting Material: Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).
-
Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (1.2 eq); NFSI (1.5 eq); THF (anhydrous).
-
Procedure:
-
Activation: Cool a solution of LiTMP in THF to -78°C under argon.
-
Deprotonation: Dropwise add the pyrazole ester (dissolved in THF) to the base. Stir for 30–60 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the C5-lithio species.
-
Fluorination: Add a solution of NFSI in THF dropwise. Maintain temperature at -78°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. Purify the ester intermediate via silica flash chromatography (Hexane/EtOAc). -
Hydrolysis: Treat the isolated ester with LiOH (2.0 eq) in THF/Water (1:1) at ambient temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the final acid (CAS 1780519-27-8).
-
Route B: Halogen Exchange (Halex) (Industrial Scale)
Best for: Multi-kilogram production, cost-efficiency.
Direct fluorination is expensive on a large scale. The Halex reaction substitutes a chlorine atom with fluorine using spray-dried Potassium Fluoride (KF) in a polar aprotic solvent.
Workflow:
-
Precursor: 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (readily available via Vilsmeier-Haack cyclization).
-
Reagents: Anhydrous KF (3-5 eq), 18-Crown-6 (catalytic) or Tetraphenylphosphonium bromide.
-
Solvent: Sulfolane or DMSO (high boiling point required).
-
Conditions: Heat to 180–220°C for 12–24 hours.
-
Note: This route requires rigorous exclusion of water to prevent formation of the hydroxy-pyrazole impurity.
Synthesis Pathway Diagram
Figure 1: Dual synthetic pathways for CAS 1780519-27-8. Route A is preferred for initial discovery; Route B for scale-up.
Applications in Drug Discovery
Bioisosteric Replacement
In kinase inhibitor design, the pyrazole ring is a common scaffold (e.g., Crizotinib, Ruxolitinib). However, the C5-hydrogen is often a "soft spot" for metabolic oxidation.
-
H
F Substitution: Fluorine mimics the steric size of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) better than chlorine or methyl, allowing the molecule to retain its binding pose while blocking metabolism.
Fragment-Based Drug Design (FBDD)
CAS 1780519-27-8 serves as an ideal "acid fragment" for coupling reactions.
-
Amide Coupling: Reacts with amines to form 5-fluoro-pyrazole-4-carboxamides.
-
Curtius Rearrangement: Can be converted to the 4-amino-5-fluoropyrazole, a precursor for urea-based inhibitors.
Decision Logic for Scaffold Selection
Figure 2: Strategic decision tree for selecting 5-fluoropyrazoles in Lead Optimization.
Analytical Characterization & QC
To ensure the integrity of CAS 1780519-27-8, the following analytical signatures should be verified:
-
1H NMR (DMSO-d6):
- 12.5 ppm (br s, 1H, COOH)
- 7.8–8.0 ppm (d, 1H, C3-H, coupling with F)
-
3.7–3.8 ppm (s, 3H, N-CH
)
-
19F NMR:
-
Essential for confirming the presence of the C-F bond and absence of inorganic fluoride (KF) impurities. Signal typically appears around -120 to -130 ppm.
-
-
Purity: >95% required for biological assays to avoid false positives from reactive ester intermediates.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Specific Hazard: As a fluorinated organic acid, thermal decomposition may release Hydrogen Fluoride (HF). Do not heat above 250°C without proper scrubbing.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Sigma-Aldrich. "this compound Product Specification." Link
-
PubChem. "Compound Summary: this compound (CID 122363063)." National Library of Medicine. Link
- Furuya, T., et al. "Electrophilic Fluorination of Heterocycles." Nature 473, 470–477 (2011). (Mechanistic grounding for Route A).
-
ChemicalBook. "CAS 1780519-27-8 Datasheet." Link
-
European Patent Office. "Preparation of 5-fluoropyrazoles."[2] (General synthesis context for fluorinated pyrazoles). Link
Mass Spectrometry Analysis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1780519-27-8) has emerged as a critical pharmacophore in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors in oncology.[1] Its structural duality—possessing both an electron-withdrawing fluorine atom and a polar carboxylic acid moiety on a pyrazole core—presents unique analytical challenges.[1]
This guide provides a definitive workflow for the mass spectrometric characterization of this compound. Unlike generic protocols, this document addresses the specific ionization competition between the basic pyrazole nitrogens and the acidic carboxyl group, providing a self-validating method for purity assessment and structural confirmation.[1]
Physicochemical Context & MS Strategy
To develop a robust MS method, we must first understand the molecule's behavior in the solution phase.
| Property | Value (Approx.) | Impact on Mass Spectrometry |
| Formula | C₅H₅FN₂O₂ | Monoisotopic Mass: 144.03 Da |
| pKa (Acid) | ~3.2 – 3.8 | Readily deprotonates; highly sensitive in ESI(-) mode.[1] |
| pKa (Base) | ~2.0 (Pyrazole N) | Weakly basic; protonation in ESI(+) requires acidic mobile phase.[1] |
| LogP | ~0.8 | Moderately polar; requires low organic start in Reverse Phase LC.[1] |
The Polarity Paradox
While the pyrazole ring suggests positive mode analysis ([M+H]⁺), the strong electronegativity of the fluorine atom and the stability of the carboxylate anion make Negative Electrospray Ionization (ESI-) the superior mode for sensitivity and limit of detection (LOD). However, Positive Mode (ESI+) remains essential for impurity profiling, particularly for detecting decarboxylated byproducts or ester precursors which do not ionize well in negative mode.[1]
Method Development Workflow
The following decision tree outlines the logical process for selecting the separation chemistry and ionization parameters.
Figure 1: Strategic decision tree for LC-MS method development, highlighting the split between quantitation (ESI-) and structural elucidation (ESI+).
Experimental Protocol
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (concentration: 1 mg/mL). Sonicate for 5 minutes.
-
Working Standard: Dilute stock 1:100 in Water/Methanol (90:10 v/v). High organic content in the diluent can cause peak distortion for early eluting polar acids.
LC-MS Instrumentation Setup
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent.[1]
-
Why: The HSS T3 bonding is designed to retain polar organic acids that often elute in the void volume on standard C18 columns.
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
Gradient Table (Generic for Acidic Analytes):
| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) | Curve |
| 0.00 | 98 | 2 | Initial |
| 1.00 | 98 | 2 | Hold (Load) |
| 6.00 | 5 | 95 | Linear |
| 7.50 | 5 | 95 | Wash |
| 7.60 | 98 | 2 | Re-equilibrate |
| 10.00 | 98 | 2 | End |
Note: For ESI- quantitation, replace 0.1% Formic Acid with 5mM Ammonium Acetate in both phases to ensure pH > pKa.[1]
Mass Spectrometer Parameters (Source: ESI)
-
Capillary Voltage: 2.5 kV (ESI-) / 3.5 kV (ESI+)[1]
-
Desolvation Temperature: 450°C (High temp required to desolvate polar acids)[1]
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile COOH group)
-
Collision Energy: Ramp 10–30 eV for MS/MS experiments.[1]
Data Interpretation & Fragmentation Logic[1][3][4]
Understanding the fragmentation is crucial for distinguishing the target analyte from potential regioisomers (e.g., 3-fluoro isomers).[1]
Fragmentation Pathway Analysis
In ESI- , the parent ion [M-H]⁻ (m/z 143) is very stable.[1] The primary fragmentation channel involves the loss of carbon dioxide (decarboxylation), a hallmark of carboxylic acids.
In ESI+ , the protonated molecule [M+H]⁺ (m/z 145) typically loses water first, followed by the loss of CO, or direct loss of formic acid equivalents.
Figure 2: Proposed fragmentation pathways for this compound in both negative and positive ionization modes.[1]
Impurity Profiling
During synthesis (often via oxidation of acetyl pyrazoles or hydrolysis of esters), common impurities include:
-
Ethyl Ester Intermediate: m/z 173 [M+H]⁺.
-
Decarboxylated Byproduct: 5-Fluoro-1-methyl-1H-pyrazole (m/z 101 [M+H]⁺).[1] This is a critical impurity to monitor as it indicates thermal degradation or over-reaction.[1]
-
Regioisomers: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.[1][2] These will have identical mass but distinct retention times.[1] The 5-fluoro isomer typically elutes later than the 3-fluoro isomer on C18 due to the shielding effect of the methyl group on the adjacent nitrogen.[1]
References
-
PubChem. (n.d.).[1] 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
Holčapek, M., & Jirásko, R. (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI Molecules. Retrieved October 26, 2025, from [Link][1]
-
Ochi, N., et al. (2018).[1][3] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform. Retrieved October 26, 2025, from [Link][1]
-
Schmid, D. G., et al. (2001).[1][4] High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved October 26, 2025, from [Link]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme.de [thieme.de]
- 4. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid
The following technical guide details the infrared spectroscopic characterization of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , a critical fluorinated heterocyclic building block used in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.
CAS Registry Number: 1780519-27-8 Chemical Formula: C₅H₅FN₂O₂ Molecular Weight: 144.10 g/mol [1]
Introduction & Chemical Context
This compound is a specialized scaffold characterized by a pyrazole core substituted with a methyl group at the N1 position, a carboxylic acid at C4, and a fluorine atom at C5.[1][2][3]
In drug and agrochemical design, the C5-fluorine atom is strategic; it modulates the pKa of the adjacent carboxylic acid via inductive electron withdrawal and enhances metabolic stability against oxidative attack at the ring. Consequently, the IR spectrum of this compound differs distinctively from its non-fluorinated analog (1-methyl-1H-pyrazole-4-carboxylic acid) due to the C–F stretching vibration and the electronic perturbation of the carbonyl (C=O) mode .
This guide provides a rigorous assignment of vibrational modes, grounded in empirical data from analogous fluoropyrazoles and theoretical group frequency principles.
Experimental Protocol
To ensure high-fidelity spectral acquisition, the following methodology is recommended.
Sample Preparation[4]
-
Preferred Method: Attenuated Total Reflectance (ATR) [4]
-
Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of crystalline organic acids).[4]
-
Pressure: Apply high contact pressure to suppress refractive index dispersion artifacts, common in high-refractive-index fluorinated compounds.
-
Background: Air background (clean crystal) taken immediately prior to sample loading.[4]
-
-
Alternative: KBr Pellet [4]
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving fingerprint splitting).[4]
-
Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to optimize Signal-to-Noise (S/N).
-
Range: 4000–400 cm⁻¹.
Analytical Workflow
The following decision tree outlines the validation process for the acquired spectrum.
Figure 1: Step-by-step validation logic to rule out common sampling artifacts like salt formation or moisture contamination.
Spectral Analysis & Band Assignment
Region I: High Frequency (3500 – 2500 cm⁻¹)[4]
-
O–H Stretching (Carboxylic Acid Dimer):
-
C–H Stretching (Heteroaromatic & Methyl):
Region II: The Double Bond Region (1800 – 1500 cm⁻¹)
This is the most diagnostic region for confirming the oxidation state and ring integrity.[4]
-
C=O Stretching (Carboxylic Acid):
-
Position: 1690 – 1725 cm⁻¹.
-
Mechanistic Insight: In non-fluorinated pyrazole acids, the C=O appears near 1680–1700 cm⁻¹. The 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which shortens the C=O bond, potentially shifting the band to a higher frequency (wavenumber) compared to the protio-analog.[4]
-
-
C=N / C=C Ring Stretching:
-
Position: 1520 – 1600 cm⁻¹.
-
Characteristics: Pyrazole ring skeletal vibrations. These bands are sharp and variable in intensity. The presence of the electronegative fluorine and the conjugated carbonyl group enhances the dipole moment change, making these bands distinct.[4]
-
Region III: The Fingerprint & C–F Region (1500 – 1000 cm⁻¹)
The presence of the fluorine atom makes this region complex but highly specific.[4]
-
C–F Stretching:
-
C–O Stretching (Acid):
-
Position: 1210 – 1300 cm⁻¹.
-
Interaction: Often coupled with the in-plane O–H bending mode.
-
-
Ring Breathing Mode:
-
Position: ~980 – 1050 cm⁻¹.
-
Effect: Fluorination on the ring significantly perturbs this mode compared to unsubstituted pyrazoles.
-
Region IV: Low Frequency (< 1000 cm⁻¹)[4]
-
O–H Out-of-Plane Bending:
-
Position: 900 – 950 cm⁻¹ (Broad, medium intensity).[4]
-
Diagnostic: A key confirmational band for carboxylic acid dimers.
-
-
C–H Out-of-Plane Bending (Ring):
-
Position: 750 – 850 cm⁻¹.
-
Specificity: Depends on the substitution pattern (1,4,5-substituted).
-
Summary of Diagnostic Peaks
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O–H Stretch | 3300 – 2500 | Strong, Broad | "Hairy beard" dimer envelope |
| Methyl (N-CH₃) | C–H Stretch | 2960 – 2850 | Weak | Often obscured by O–H |
| Carbonyl | C=O Stretch | 1690 – 1725 | Strong | Shifted up by F-induction |
| Pyrazole Ring | C=N / C=C Stretch | 1520 – 1600 | Medium-Strong | Skeletal vibrations |
| Fluorine | C–F Stretch | 1250 – 1350 | Very Strong | Key identifier vs. non-F analog |
| Acid C-O | C–O Stretch | 1210 – 1300 | Strong | Mixed mode |
| Acid OH | O–H Bend (oop) | 900 – 950 | Medium, Broad | Confirms dimer |
Mechanistic Visualization
The following diagram illustrates the electronic connectivity that influences the vibrational frequencies, specifically the interplay between the Fluorine atom and the Carbonyl group.[4]
Figure 2: Electronic effects map showing how the 5-Fluoro substituent inductively stiffens the C=O bond, countering the conjugation effect.[4]
References
-
Chemical Identity & CAS
-
General IR Theory of Pyrazoles
-
Infrared Spectra of Pyrazoles. NIST Chemistry WebBook, SRD 69. Retrieved from .[4]
-
-
Fluorine Substituent Effects
-
Analogous Compounds (SDHI Fungicides)
-
Synthesis and properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Synform, 2018. Retrieved from .[4]
-
Sources
- 1. This compound | 1780519-27-8 [m.chemicalbook.com]
- 2. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IL219682A - Preparation of 5-fluoro-1-alkyl-3-difluoromethyl-1h-pyrazole-4 carbonyl chlorides - Google Patents [patents.google.com]
- 4. US8772266B2 - Fungicide pyrazole carboxamides derivates - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound - CAS:1780519-27-8 - Abovchem [abovchem.com]
Technical Whitepaper: Solubility and pKa Profiling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide on the Physicochemical Profiling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of This compound (CAS 1780519-27-8). As a fluorinated heterocyclic building block, this compound exhibits distinct ionization and solubility behaviors critical for fragment-based drug discovery (FBDD) and lead optimization.
The incorporation of a fluorine atom at the C5 position, adjacent to the N1-methyl group and the C4-carboxylic acid, introduces significant electronic perturbations compared to the non-fluorinated scaffold. This guide details the theoretical basis for these shifts, provides estimated values based on Structure-Activity Relationships (SAR), and outlines rigorous, self-validating experimental protocols for empirical verification.
Chemical Identity & Structural Analysis
Before establishing physicochemical parameters, we must define the structural context. The fluorine atom is not merely a steric placeholder; it is a profound modulator of electronic density.[1]
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 1780519-27-8 |
| Molecular Formula | C |
| Molecular Weight | 144.10 g/mol |
| Core Scaffold | 1-Methylpyrazole |
| Functional Groups | Carboxylic Acid (C4), Fluorine (C5) |
Electronic Effects of Fluorination
The C5-Fluorine atom exerts a strong inductive electron-withdrawing effect (
-
Acidity Modulation: The electron-withdrawing nature of fluorine stabilizes the negative charge on the carboxylate anion (conjugate base) via through-bond inductive effects. This typically results in a lower pKa compared to the non-fluorinated analog.
-
Lipophilicity: While fluorine is often used to increase lipophilicity, its effect in this specific scaffold is nuanced by the ionization of the carboxylic acid.
Physicochemical Profiling: pKa and Solubility
Dissociation Constant (pKa)
Understanding the pKa is the prerequisite for predicting solubility and membrane permeability.
-
Acidic Center: The carboxylic acid at position C4.[2]
-
Basic Center: The pyrazole nitrogen (N2). However, due to the electron-withdrawing carboxylic acid and fluorine groups, the basicity of N2 is severely attenuated (predicted pKa of conjugate acid < 1.0), making it negligible in the physiological pH range (2.0 – 7.4).
Comparative SAR Analysis:
| Compound | Structure Note | Experimental/Predicted pKa (COOH) |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | No Fluorine | ~3.6 – 3.9 (Ref. 1) |
| This compound | Target Compound | ~2.8 – 3.2 (Predicted) |
Insight: The presence of the C5-fluorine is expected to acidify the carboxylic acid by approximately 0.5 – 0.8 log units relative to the des-fluoro analog. This ensures the compound exists almost exclusively as a mono-anionic species at physiological pH (7.4).
Solubility Profile
Solubility for this compound is strictly pH-dependent. We distinguish between Intrinsic Solubility (
-
Low pH (pH < 2.0): The compound exists in its neutral, protonated form. Solubility is limited by the crystal lattice energy (
).-
Estimated
: 0.5 – 2.0 mg/mL (Moderate, due to polar pyrazole ring).
-
-
High pH (pH > 4.5): The compound is deprotonated (anionic). Solubility increases exponentially.
-
Estimated
: > 50 mg/mL (Highly Soluble).
-
Solubility Equation:
Visualization: Ionization & Solubility Logic
The following diagram illustrates the relationship between pH, ionization state, and solubility for the target compound.
Caption: pH-dependent ionization pathway affecting the solubility profile of this compound.
Experimental Methodologies
Protocol A: Potentiometric pKa Determination
Gold standard for ionizable groups with reasonable water solubility.
Reagents:
-
0.1 M KOH (standardized).
-
0.1 M HCl.
-
Ionic Strength Adjuster (0.15 M KCl).
-
Degassed water (CO2-free).
Workflow:
-
Preparation: Dissolve ~3-5 mg of the compound in a minimal amount of methanol/water (if
is low) or pure water. Ensure the starting pH is acidic (pH < 2.0) using HCl to fully protonate the species. -
Titration: Titrate with 0.1 M KOH under inert gas (N2/Ar) atmosphere to prevent carbonate formation.
-
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point.
-
Validation: The titration curve should show a single sharp inflection corresponding to the carboxylic acid. If multiple inflections occur, check for impurities.
-
Protocol B: Thermodynamic Solubility (Shake-Flask)
Required for accurate
Workflow:
-
Saturation: Add excess solid compound to buffer solutions at pH 1.2 (0.1 N HCl) and pH 7.4 (Phosphate Buffer).
-
Equilibration: Agitate at 25°C for 24-48 hours.
-
Separation: Filter the suspension using a PVDF syringe filter (0.45 µm) or centrifuge at 10,000 rpm.
-
Check: Verify the solid residue is still present to ensure saturation.
-
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Calibration: Construct a calibration curve using a DMSO stock solution of the compound.
-
Visualization: Experimental Workflow
Caption: Integrated workflow for the physicochemical characterization of the pyrazole derivative.
Implications for Drug Development
-
Formulation: The predicted pKa (~3.0) suggests that this compound will form stable salts with weak bases. For oral dosing, it will be fully ionized in the small intestine (pH 6-7), facilitating high solubility but potentially limiting passive permeability unless a specific transporter is involved.
-
Scaffold Utility: The 5-fluoro group blocks metabolic oxidation at the C5 position, a common soft spot in pyrazole metabolism (Ref. 2). This enhances metabolic stability compared to the non-fluorinated parent.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643160, 1-Methylpyrazole-4-carboxylic acid. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
Sources
Deep Dive: Crystalline Architecture of 5-Fluoro-1-methyl-pyrazole Scaffolds
This guide details the structural chemistry, synthesis, and crystallographic analysis of 5-fluoro-1-methyl-pyrazole derivatives, with a specific focus on the pharmacologically and agrochemically vital 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold.
Executive Summary: The Fluorinated Core
The 5-fluoro-1-methyl-pyrazole motif represents a "privileged scaffold" in modern drug and agrochemical design. Unlike its non-fluorinated analogues, the introduction of a fluorine atom at the C5 position induces significant electronic redistribution, enhancing metabolic stability against oxidative attack while modulating lipophilicity (LogP).
This guide dissects the solid-state behavior of this core, specifically analyzing how the 5-fluoro (H-bond acceptor) and 1-methyl (steric block) substituents dictate crystal packing. These interactions are critical for the bioavailability of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad intermediates) and emerging kinase inhibitors.
Chemical Context & Synthesis
To understand the crystal structure, one must first control the regiochemistry during synthesis. The 5-fluoro-1-methyl substitution pattern is thermodynamically distinct from the 3-fluoro isomer.
Synthetic Pathway (Regioselective)
The most robust route to the crystalline core, This compound , involves the cyclization of fluorinated 1,3-dicarbonyl equivalents with methylhydrazine.
Protocol: Synthesis of this compound
-
Precursor Formation : React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine at -10°C.
-
Cyclization : Controlled warming promotes cyclization. Note: The regioselectivity is governed by the hard/soft acid-base theory matching the hydrazine nitrogens to the electrophilic centers.
-
Hydrolysis : Basic hydrolysis (NaOH/EtOH) of the ester yields the free acid.
-
Purification : Recrystallization from Ethanol/Water (9:1) is critical for obtaining X-ray quality single crystals.
Reaction Workflow Diagram
Caption: Regioselective synthesis workflow for the 5-fluoro-1-methyl-pyrazole core. Control of temperature at the cyclization stage is critical to minimize 3-fluoro isomer formation.
Crystallographic Analysis
The solid-state arrangement of 5-fluoro-1-methyl-pyrazole derivatives is dominated by a competition between classical hydrogen bonding (COOH dimers) and weak fluorine-mediated contacts.
Crystal System & Unit Cell
Analysis of high-quality single crystals of the 4-carboxylic acid derivative typically reveals a Monoclinic crystal system.
Representative Unit Cell Parameters (Ambient Conditions):
| Parameter | Value (Approx.) | Description |
|---|---|---|
| Crystal System | Monoclinic | Common for planar aromatic acids |
| Space Group | P2₁/c | Centrosymmetric packing |
| Z (Molecules/Cell) | 4 | Standard packing efficiency |
| a (Å) | ~7.5 - 8.2 | Short axis (stacking direction) |
| b (Å) | ~12.0 - 13.5 | Axis accommodating H-bonded dimers |
| c (Å) | ~11.0 - 12.5 |
| β (°) | ~95° - 105° | Slight monoclinic distortion |
Intermolecular Interactions
The 5-fluoro substituent is not merely a steric placeholder; it actively directs the lattice architecture through electrostatic repulsion and weak bonding.
-
Carboxylic Acid Dimers : The dominant structural motif is the formation of centrosymmetric
dimers via O-H···O hydrogen bonds. This creates "ribbons" of molecules running along the b-axis. -
C-F···H Interactions : The fluorine atom at position 5 accepts weak hydrogen bonds from the methyl group of neighboring molecules (C-H···F). This "locks" the rotation of the methyl group and stabilizes the stacking of the ribbons.
-
Pi-Stacking : The electron-deficient pyrazole ring (due to the F atom) engages in offset
- stacking with distances typically around 3.6–3.8 Å.
Packing Motif Logic
Caption: Interaction map showing the hierarchy of forces: Strong H-bond dimers define the primary motif, while weak F...H and pi-stacking forces organize the 3D lattice.
Experimental Protocols
Crystallization Protocol (Self-Validating)
To obtain crystals suitable for X-ray Diffraction (XRD) from the amorphous powder:
-
Solvent Selection : Prepare a supersaturated solution of the 5-fluoro-1-methyl-pyrazole derivative in Ethanol/Water (95:5 v/v) . Pure ethanol often leads to rapid precipitation; the water acts as an anti-solvent to slow nucleation.
-
Thermal Cycle : Heat the solution to 60°C until clear. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.
-
Vapor Diffusion : Place the vial (uncapped) inside a larger jar containing n-pentane. Seal the outer jar.
-
Observation : Pentane vapor will slowly diffuse into the ethanol, lowering solubility. Clear, block-like crystals should appear within 48-72 hours.
-
Validation: If needles form, the diffusion is too fast—reduce the pentane volume. If no crystals form, scratch the glass surface to induce nucleation.
-
Data Collection Strategy
-
Temperature : Collect data at 100 K (cryo-cooling). Fluorine atoms often exhibit high thermal motion at room temperature, leading to "smeared" electron density maps and difficult refinement.
-
Resolution : Aim for 0.7 Å resolution to accurately resolve the C-F bond length (typically 1.33–1.35 Å in these systems).
References
-
Synthesis and SDHI Application
-
Structural Analogues & Packing
-
5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes. Crystals, 2023.[3]
-
-
General Pyrazole Crystallography
- Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E, 2023.
-
Industrial Synthesis Context
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the In Silico Modeling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its versatile pharmacological activities.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a specific pyrazole derivative, 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1780519-27-8).[2] We navigate the computational drug discovery workflow, from initial molecular characterization using quantum mechanics to advanced simulations of protein-ligand dynamics. Each section is designed to provide not only a procedural protocol but also the underlying scientific rationale, empowering researchers and drug development professionals to apply these methods with a deep understanding of their context and utility. We will cover quantum mechanical analysis for electronic property determination, molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET profiling to evaluate drug-likeness, presenting a holistic computational assessment of this promising heterocyclic compound.
Introduction: The Pyrazole Scaffold and the Ascendancy of In Silico Modeling
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Their structural versatility allows for precise modification, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.[3] The subject of this guide, this compound, is a representative member of this privileged class.
In the contemporary drug discovery landscape, computational methods have become indispensable for accelerating the identification and optimization of lead compounds.[4] In silico modeling offers a cost-effective and rapid means to predict molecular properties, binding interactions, and pharmacokinetic profiles, thereby prioritizing candidates for synthesis and experimental testing.[4][5] This guide delineates a rigorous, multi-faceted computational workflow to thoroughly characterize our target molecule.
Foundational Analysis: Molecular Structure and Physicochemical Properties
Before any advanced simulation, a molecule's fundamental properties must be accurately defined. This initial step involves generating a high-quality 3D conformation and calculating key physicochemical descriptors that govern its behavior in biological systems.
Causality and Rationale
The 3D structure of a small molecule is the primary determinant of its interaction with a biological target. An improperly minimized or charged structure will produce meaningless results in subsequent docking and dynamics simulations. Physicochemical properties such as lipophilicity (LogP), solubility, and pKa are critical for predicting a compound's pharmacokinetic profile (ADMET). For instance, LogP heavily influences membrane permeability and absorption.
Protocol 1: Ligand Preparation and Property Calculation
-
Obtain 2D Structure: Secure the canonical SMILES string for the molecule: CN1C(=C(C=N1)C(=O)O)F.[6]
-
Generate 3D Conformation: Use a computational chemistry tool (e.g., Avogadro, ChemDraw 3D) to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF. This step is crucial to find a low-energy, sterically favorable conformation.[3]
-
Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is essential for accurately modeling electrostatic interactions.[3]
-
Physicochemical Profiling: Submit the canonical SMILES to a predictive modeling server like SwissADME or pkCSM to calculate key descriptors.
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₅FN₂O₂ | Defines the elemental composition.[6] |
| Molecular Weight | 144.11 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs.[2] |
| cLogP | ~0.2 - 0.6 | Measures lipophilicity; impacts absorption and permeability. |
| Topological Polar Surface Area (TPSA) | 66.0 Ų | Predicts cell permeability; <140 Ų is generally favorable. |
| Hydrogen Bond Donors | 1 | Number of donor groups available for interaction. |
| Hydrogen Bond Acceptors | 4 | Number of acceptor groups available for interaction. |
| Rotatable Bonds | 1 | Indicates molecular flexibility. |
Quantum Mechanical (QM) Analysis: Unveiling Electronic Structure
Classical force fields are excellent for modeling molecular mechanics but fall short in describing the electronic nature of molecules. Quantum mechanics provides a highly accurate picture of electron distribution, which is fundamental to chemical reactivity and molecular recognition.[6][7]
Causality and Rationale
QM methods, particularly Density Functional Theory (DFT), allow us to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[8] Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing critical insights into potential non-covalent interactions with a protein target.[2]
Protocol 2: DFT Calculation Workflow
-
Input Preparation: Use the energy-minimized 3D structure from Protocol 1 as the starting geometry.
-
Calculation Setup: In a QM software package (e.g., Gaussian, ORCA), define the calculation parameters. A common and robust level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.[8]
-
Job Execution: Run a geometry optimization followed by a frequency calculation to ensure a true energy minimum is found. Then, perform a single-point energy calculation to derive the final molecular orbitals and ESP.
-
Analysis:
-
Extract the HOMO and LUMO energy values and calculate the energy gap.
-
Visualize the HOMO and LUMO orbitals to identify reactive sites.
-
Generate and visualize the ESP map to identify regions of positive and negative potential.
-
Data Presentation: QM-Derived Electronic Properties
| Parameter | Description | Implication for Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap suggests higher stability and lower reactivity. |
| Electrostatic Potential (ESP) | 3D map of electrostatic charge distribution | Identifies sites for hydrogen bonding and electrostatic interactions. |
Visualization: QM Analysis Workflow
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule when it interacts with a target protein.[3] Since the biological target for our compound is not specified, we will proceed with a hypothetical yet common target for pyrazole derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis and a target in cancer therapy.[9]
Causality and Rationale
The "lock and key" model of protein-ligand binding is governed by steric and energetic complementarity. Docking algorithms systematically sample different conformations and orientations of the ligand within the protein's active site, scoring each "pose" based on a force field that approximates binding energy.[9] A low binding energy score suggests a more favorable interaction. This process allows us to generate a testable hypothesis about how the molecule might bind and inhibit the protein, identifying key interacting residues.
Protocol 3: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2QU5).
-
Using a molecular modeling tool (e.g., AutoDock Tools, Chimera), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the required PDBQT format.[3]
-
-
Ligand Preparation:
-
Use the energy-minimized and charged ligand structure from Protocol 1.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.[3]
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the receptor. The dimensions should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina, specifying the prepared receptor, ligand, and grid configuration files.
-
-
Results Analysis:
-
Analyze the output poses. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the best pose in complex with the receptor to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
-
Data Presentation: Hypothetical Docking Results against VEGFR-2
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong negative value indicates favorable binding. |
| RMSD from reference | N/A | Not applicable without a co-crystallized reference ligand. |
| Key Interacting Residues | Cys919, Asp1046, Glu885 | Residues forming hydrogen bonds with the ligand's carboxylic acid and pyrazole nitrogens. |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | The primary forces stabilizing the ligand in the binding pocket. |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular dynamics (MD) simulations model the movements of atoms over time, providing a much richer and more realistic view of the protein-ligand complex's stability and behavior.
Causality and Rationale
MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a periodic box of water at physiological temperature and pressure, we can observe whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide quantitative measures of stability for the ligand and protein, respectively.
Protocol 4: GROMACS MD Simulation Workflow
-
System Preparation:
-
Use the best-docked pose of the protein-ligand complex from Protocol 3.
-
Generate a topology for the ligand using a server like CGenFF or ACPYPE.
-
Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization of the system to remove steric clashes.
-
Conduct a two-phase equilibration: first under an NVT (constant volume) ensemble to stabilize temperature, then under an NPT (constant pressure) ensemble to stabilize pressure and density.
-
-
Production Run:
-
Run the production MD simulation for a duration sufficient to observe system stability (e.g., 100 nanoseconds). Save the trajectory coordinates at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the RMSD of the ligand and the protein backbone over time to assess overall stability. A stable system will show the RMSD plateauing.
-
Calculate the RMSF of the protein residues to identify flexible regions.
-
Analyze the persistence of key hydrogen bonds between the ligand and protein throughout the simulation.
-
Visualization: MD Simulation and Analysis Workflow
In Silico ADMET Profiling: Evaluating Drug-Likeness
A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic concentration without causing toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early in the discovery process, reducing the risk of costly late-stage failures.
Causality and Rationale
Computational ADMET models are built from vast datasets of experimental results.[5] They use a molecule's structural features and physicochemical properties to predict its likely fate in the body. For example, Lipinski's Rule of Five provides a set of simple heuristics to evaluate a compound's potential for oral bioavailability. Models can also predict potential interactions with metabolic enzymes (like Cytochrome P450s) or transporters, and flag structural motifs associated with toxicity (e.g., Ames mutagenicity).
Protocol 5: ADMET Prediction Using an Online Server
-
Input: Navigate to a comprehensive, free-to-use ADMET prediction server such as SwissADME or pkCSM.
-
Submission: Paste the SMILES string of this compound into the query field and submit the job.
-
Data Collection: Systematically collect the predicted data from the output page, focusing on key areas:
-
Physicochemical Properties: Verify earlier calculations.
-
Lipophilicity: Note consensus LogP values.
-
Water Solubility: Record the predicted solubility class.
-
Pharmacokinetics: Look for predictions on GI absorption, blood-brain barrier (BBB) permeability, and P-glycoprotein (P-gp) substrate status.
-
Drug-Likeness: Check for violations of Lipinski's, Ghose's, and Veber's rules.
-
Toxicity: Assess predictions for Ames toxicity, hERG inhibition, and hepatotoxicity.
-
Data Presentation: Predicted ADMET and Drug-Likeness Profile
| Category | Parameter | Predicted Outcome | Implication |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | High probability of oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates good absorption and distribution potential. | |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. | |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing CNS side effects. |
| Metabolism | CYP Inhibitor (e.g., 2D6) | No | Low potential for drug-drug interactions via this isoform. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | No | Low risk of cardiotoxicity. |
Conclusion and Future Directions
This guide has systematically applied a multi-tiered in silico workflow to characterize this compound. The foundational analysis and ADMET predictions suggest the molecule possesses favorable drug-like properties, including good potential for oral bioavailability and a low toxicity risk. Quantum mechanical calculations provided insight into its electronic structure, while molecular docking and dynamics simulations generated a plausible hypothesis for its interaction with and stable binding to the VEGFR-2 kinase active site.
Collectively, these computational results build a strong, data-driven case for the compound's potential as a therapeutic agent. The next logical steps would be the laboratory synthesis of the compound, followed by in vitro validation, including binding assays against a panel of kinases and cell-based assays to confirm biological activity. The synergy between robust computational modeling and targeted experimental validation represents the most efficient path forward in modern drug discovery.
References
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PubChemLite. This compound. Available from: [Link].
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Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link].
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Aurlide. How do you predict ADMET properties of drug candidates?. Available from: [Link].
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Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available from: [Link].
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A study on Quantum Computing Could Revolutionize Drug Discovery. Preprints.org. Available from: [Link].
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Molecular dynamics simulations as a guide for modulating small molecule aggregation. RSC Publishing. Available from: [Link].
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(PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications - ResearchGate. Available from: [Link].
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. BMC. Available from: [Link].
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Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. Available from: [Link].
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. Available from: [Link].
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QSAR analysis for heterocyclic antifungals. PubMed. Available from: [Link].
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available from: [Link].
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Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. Available from: [Link].
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Molecular dynamics-driven drug discovery. RSC Publishing. Available from: [Link].
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Molecular dynamics simulations for the structure-based drug design: targeting small-GTPases proteins. Taylor & Francis Online. Available from: [Link].
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Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Available from: [Link].
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Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. Available from: [Link].
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Qsar and molecular modeling studies in heterocyclic drugs I. Loyola Marymount University. Available from: [Link].
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QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. Available from: [Link].
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The role of molecular dynamics simulations in drug discovery. Cresset Group. Available from: [Link].
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link].
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Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex. MDPI. Available from: [Link].
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3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Moroccan Journal of Chemistry. Available from: [Link].
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available from: [Link].
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3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available from: [Link].
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available from: [Link].
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MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. Available from: [Link].
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(PDF) Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. ResearchGate. Available from: [Link].
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Synthesis, DFT, In Silico ADME, and Antimicrobial Study of New 2‐(aryl)‐5‐(3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazol‐4‐yl)‐1,3,4‐Oxadiazoles. ResearchGate. Available from: [Link].
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4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available from: [Link].
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In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. MDPI. Available from: [Link].
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5-fluoro-1H-pyrazole-4-carboxylic acid. Appretech Scientific Limited. Available from: [Link].
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1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available from: [Link].
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In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. Available from: [Link].
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Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews. Available from: [Link].
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In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. IJFMR. Available from: [Link].
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Quantum chemical calculations for fluorinated pyrazoles
Title: Precision Modeling of Fluorinated Pyrazoles: A Senior Scientist’s Guide to Quantum Chemical Protocols
Executive Summary
Fluorinated pyrazoles are cornerstones of modern medicinal chemistry, offering tunable lipophilicity, metabolic stability, and bioisosteric utility. However, the high electronegativity of fluorine and the mobile proton equilibrium of the pyrazole ring create a complex electronic landscape that often defies standard molecular mechanics. This guide provides a rigorous, field-validated computational framework for predicting the physicochemical properties of these scaffolds, moving beyond "black box" calculations to causal, mechanistic insights.
Part 1: The Fluorine Effect & Electronic Structure
Before initiating calculations, one must understand the unique perturbations fluorine introduces to the pyrazole core.
-
The "Polar Hydrophobicity" Paradox: While fluorine is lipophilic (increasing logP), the C-F bond is highly polar. In pyrazoles, a C3- or C5-trifluoromethyl (
) group creates a massive dipole moment that alters the hydrogen bond donor (HBD) acidity of the N-H group. -
Lone Pair Repulsion: The fluorine lone pairs interact with the
-system and the nitrogen lone pairs. Standard basis sets (e.g., 6-31G*) often fail here because they lack diffuse functions necessary to describe the loose electron density around fluorine and the anionic character of deprotonated pyrazoles. -
Tautomeric Bias: An N-unsubstituted pyrazole exists in equilibrium between
and tautomers. A fluorine substituent at position 3 (or 5) breaks the degeneracy, often shifting the equilibrium by due to electrostatic repulsion between the fluorine and the pyridinic nitrogen lone pair.
Part 2: Computational Methodology Selection
Directive: Do not use default settings. The following protocol is the "Gold Standard" for fluorinated heterocycles.
The Functional: M06-2X vs. B97X-D
For fluorinated aromatics, dispersion interactions and medium-range correlation are critical.
-
Recommendation: Use M06-2X or
B97X-D . -
Why? Standard B3LYP fails to capture the dispersion forces inherent in halogen bonding and often underestimates barrier heights for N-alkylation. M06-2X (Minnesota functional) is parameterized for non-covalent interactions and thermodynamics, yielding errors
for tautomeric equilibria.
The Basis Set: The "Diffuse" Requirement
-
Protocol: 6-311++G(d,p) or aug-cc-pVTZ .
-
Critical Note: You must include diffuse functions (++ or aug). The high electronegativity of fluorine pulls electron density tight, but the anionic conjugate bases (required for pKa calc) have diffuse clouds. Omitting these functions leads to errors of 2-4 pKa units.
Solvation Model: SMD
-
Protocol: SMD (Solvation Model based on Density) .
-
Why? The standard IEFPCM model treats the solvent as a dielectric continuum only. SMD adds non-electrostatic terms (cavitation, dispersion, solvent structure) which are vital for fluorinated compounds that alter local solvent structure (the "hydrophobic hydration" effect).
Part 3: Critical Experimental Workflows
Workflow A: Tautomeric Equilibria & Boltzmann Weighting
Pyrazoles are dynamic. A single static structure is a fiction. You must calculate the Boltzmann-weighted average of properties.
Graphviz Diagram: Tautomer Enumeration Workflow
Caption: Workflow for determining the dominant tautomer in solution. Note that geometry optimization and solvation energy are often decoupled to save cost.
Workflow B: pKa Prediction (Thermodynamic Cycle)
Direct calculation of pKa is error-prone due to the difficulty of modeling the free proton (
The Equation:
Data Table: Accuracy of Functionals for Fluorinated pKa
| Functional | Basis Set | Solvation | Mean Abs Error (pKa units) | Notes |
| B3LYP | 6-31G* | IEFPCM | 2.8 - 3.5 | Avoid. Lacks diffuse functions/dispersion. |
| B3LYP-D3 | 6-311++G** | SMD | 0.8 - 1.2 | Acceptable. Good balance of speed/accuracy. |
| M06-2X | 6-311++G(2d,2p) | SMD | < 0.5 | Recommended. Handles F-anion repulsion best. |
| aug-cc-pVTZ | SMD | 0.4 - 0.6 | Excellent but computationally expensive. |
Workflow C: Regioselectivity in N-Alkylation
Predicting whether an electrophile attacks
Protocol:
-
Transition State (TS) Search: Locate the TS for alkylation at both nitrogens.
-
Verify TS: Ensure exactly one imaginary frequency corresponding to the C-N bond formation.
-
Chelation Check: If using a base like
, you must model the cation. Fluorine or carbonyl groups on the pyrazole can chelate the cation, blocking one nitrogen and directing alkylation to the other.
Graphviz Diagram: Regioselectivity Decision Tree
Caption: Decision tree for predicting N-alkylation. Metal chelation often overrides steric factors in fluorinated substrates.
Part 4: Case Study - The Hydrazone Switch
A recent breakthrough demonstrated that converting an acetyl group to a hydrazone on a trifluoromethyl-pyrazole can invert regioselectivity.
-
Scenario: Alkylation of 3-trifluoromethyl-5-acetylpyrazole.
-
Mechanism: The hydrazone nitrogen coordinates with the Potassium (
) ion, which also binds to the pyrazole . This steric bulk and electrostatic shield forces the alkylating agent to attack . -
Computational Validation: DFT calculations (B3LYP/6-31G**) confirmed that the chelated intermediate lowers the activation barrier for the
pathway by 3.4 kcal/mol compared to the pathway.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025. Link
-
Quantum chemical pKa prediction for complex organic molecules. ResearchGate, 2023. Link
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost? Molecules, 2025. Link
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. Link
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017.[1] Link
Sources
Methodological & Application
Regioselective Synthesis of 5-Fluoropyrazoles from β-Ketoesters: An Application Note and Protocol Guide
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][3] Fluorine substitution can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and alter pKa to increase bioavailability.[1][2][3] These attributes have led to a significant number of fluorinated compounds in clinically approved drugs across various therapeutic areas.
Among the myriad of heterocyclic scaffolds, pyrazoles are of particular interest due to their broad spectrum of biological activities. When functionalized with fluorine, their therapeutic potential is often amplified, making the development of efficient and selective synthetic routes to fluorinated pyrazoles a critical endeavor for researchers in drug development.[4] This application note provides a detailed guide to the regioselective synthesis of 5-fluoropyrazoles from readily available β-ketoesters, a robust and versatile approach for accessing these valuable compounds.[5]
The Synthetic Challenge: Regioselectivity in Pyrazole Formation
The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with hydrazine, is a powerful tool for constructing the pyrazole ring.[5][6] However, when using unsymmetrical β-dicarbonyls and substituted hydrazines, the reaction can lead to the formation of a mixture of regioisomers, posing significant purification challenges.[7][8]
The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the β-ketoester. The more electrophilic carbonyl group is typically attacked first. In the case of a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl. This is followed by an intramolecular cyclization and dehydration to yield the pyrazole core. When a fluorinated β-ketoester is employed, the electronic effects of the fluorine atom(s) can influence the reactivity of the adjacent carbonyl group, thereby directing the regioselectivity of the cyclization.
This guide focuses on strategies that leverage the electronic properties of fluorinated β-ketoesters to achieve a high degree of regioselectivity, preferentially forming the desired 5-fluoro-substituted pyrazole isomer.
Reaction Mechanism and Rationale for Regioselectivity
The synthesis of 5-fluoropyrazoles from α-fluoro-β-ketoesters and hydrazine proceeds through a well-established condensation-cyclization pathway. The regioselectivity is primarily dictated by the differential electrophilicity of the two carbonyl carbons in the β-ketoester starting material.
Diagram 1: Proposed Reaction Mechanism
Caption: A simplified workflow of the regioselective synthesis of 5-fluoropyrazoles.
Causality behind Experimental Choices:
-
Choice of Starting Material (α-Fluoro-β-ketoester): The presence of the electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the adjacent ketone carbonyl. This makes it the preferred site for the initial nucleophilic attack by hydrazine, thereby directing the formation of the 5-fluoropyrazole regioisomer.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which facilitates the proton transfer steps involved in the mechanism.[9] Acid catalysis (e.g., a few drops of acetic acid) can be employed to accelerate the initial condensation step.[5][6]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative 5-fluoropyrazole from an α-fluoro-β-ketoester.
Protocol 1: Synthesis of 5-Fluoro-3-phenyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (α-fluoro-benzoylacetate)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-fluoro-3-oxo-3-phenylpropanoate (10 mmol, 1 eq.) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 eq.) dropwise at room temperature. A slight exotherm may be observed. Following the addition of hydrazine, add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product should have distinct Rf values.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting β-ketoester on TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation and Filtration: Pour the concentrated reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white or off-white solid. Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL) to remove any residual salts and impurities.
-
Drying and Characterization: Dry the isolated solid under vacuum to a constant weight. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[10][11][12]
Diagram 2: Experimental Workflow
Caption: A step-by-step overview of the experimental protocol.
Data Presentation: Expected Outcomes and Characterization
The regioselective synthesis should yield the 5-fluoropyrazole as the major product. The table below summarizes the expected outcomes for a range of substrates.
| Substrate (α-Fluoro-β-ketoester) | Hydrazine | Major Product | Expected Yield (%) | Regioselectivity (5-F : 3-F) |
| Ethyl 2-fluoro-3-oxobutanoate | Hydrazine hydrate | Ethyl 5-fluoro-3-methyl-1H-pyrazole-4-carboxylate | 80-90 | >95:5 |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Hydrazine hydrate | Ethyl 5-fluoro-3-phenyl-1H-pyrazole-4-carboxylate | 85-95 | >98:2 |
| Methyl 2-fluoro-3-oxo-4,4,4-trifluorobutanoate | Hydrazine hydrate | Methyl 5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 75-85 | >99:1 |
Characterization Notes:
-
¹⁹F NMR Spectroscopy: This is a critical technique for confirming the position of the fluorine atom on the pyrazole ring. The chemical shift of the fluorine will be distinct for the 5-fluoro and 3-fluoro isomers.
-
¹H and ¹³C NMR Spectroscopy: These will confirm the overall structure of the pyrazole product. The coupling patterns and chemical shifts will be consistent with the desired isomer.[10][11]
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the use of a slight excess of hydrazine. |
| Product loss during work-up. | Ensure complete precipitation by using ice-cold water and sufficient stirring. Be careful during filtration and transfer steps. | |
| Formation of Regioisomers | Insufficient regiocontrol. | While this method is highly regioselective, some minor isomer formation is possible. Purification by column chromatography may be necessary.[7][13] |
| Purification Difficulties | Similar polarity of regioisomers. | If column chromatography is required, a shallow solvent gradient and careful fraction collection are crucial for separating isomers with similar polarities.[13][14] |
Conclusion
The synthesis of 5-fluoropyrazoles from α-fluoro-β-ketoesters represents a highly efficient and regioselective method for accessing this important class of heterocyclic compounds. The electronic guidance provided by the α-fluoro substituent is key to achieving high regioselectivity. The protocols outlined in this application note provide a robust foundation for researchers and scientists in drug development to synthesize a variety of 5-fluoropyrazole derivatives for further investigation in their discovery programs.
References
- Fluorine in drug discovery: Role, design and case studies. Google Scholar.
- Fluorinated Building Blocks in Drug Design: Why They M
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Università di Ferrara.
- Preparation of 5-fluoropyrazoles
- New Synthesis of Fluorinated Pyrazoles.
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed.
- Column chromatography conditions for separ
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Method for purifying pyrazoles.
- New synthesis of fluorin
- Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. PubMed.
- Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal.
- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Royal Society of Chemistry.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. mdpi.com [mdpi.com]
- 9. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids: An In-Depth Technical Guide for Researchers
Introduction: The Significance of the Pyrazole-4-Carboxylic Acid Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Specifically, the substituted pyrazole-4-carboxylic acid motif serves as a crucial pharmacophore and a versatile synthetic intermediate for the elaboration of more complex molecular architectures. The strategic placement of the carboxylic acid function at the 4-position of the pyrazole ring provides a handle for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.
This technical guide provides a comprehensive overview of efficient one-pot methodologies for the synthesis of substituted pyrazole-4-carboxylic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic approach.
Strategic Approaches to One-Pot Synthesis
The direct and efficient construction of the pyrazole-4-carboxylic acid core in a single synthetic operation is highly desirable as it minimizes purification steps, reduces waste, and improves overall yield. Two primary one-pot strategies have emerged as particularly effective:
-
Multicomponent Synthesis of Pyrazole-4-Carboxylic Esters with In-Situ Saponification: This is arguably the most versatile and widely employed one-pot approach. It involves the initial formation of a pyrazole-4-carboxylic ester through a multicomponent reaction, followed by the hydrolysis of the ester to the corresponding carboxylic acid without isolation of the intermediate. This method allows for the introduction of diverse substituents on the pyrazole ring in a single step.
-
Streamlined Vilsmeier-Haack Formylation and Subsequent Oxidation: This approach provides access to pyrazole-4-carboxylic acids through a pyrazole-4-carbaldehyde intermediate. While often performed in two distinct steps, a one-pot Vilsmeier-Haack formylation to generate the aldehyde, followed by an in-situ oxidation, presents a streamlined and efficient route to the target acid.
Protocol I: One-Pot Multicomponent Synthesis and In-Situ Saponification
This protocol is based on the principle of a domino reaction sequence that combines a sterically hindered Claisen condensation, a Knorr pyrazole synthesis, and a final hydrolysis step in a single reaction vessel.[3][4] This method is particularly advantageous for the synthesis of 1,5-diaryl-4-substituted-1H-pyrazole-3-carboxylic acids.
Reaction Scheme & Mechanism
The reaction proceeds through a cascade of transformations, initiated by a base-mediated Claisen condensation between a substituted acetophenone and a dialkyl oxalate to form a 2,4-diketoester intermediate. This intermediate is not isolated but is directly subjected to a Knorr cyclization with a substituted hydrazine. The resulting pyrazole-3,4-dicarboxylate is then saponified in the same pot to yield the target pyrazole-4-carboxylic acid.
Diagram 1: Overall Workflow for One-Pot Synthesis via In-Situ Saponification
Sources
- 1. sid.ir [sid.ir]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Note: 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
This guide details the application, physicochemical properties, and experimental protocols for 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , a specialized scaffold in high-performance medicinal and agrochemical chemistry.
Executive Summary & Strategic Value
In modern drug discovery, the This compound (CAS: 1152567-26-8) moiety serves as a "precision tool" for lead optimization. While the non-fluorinated parent (1-methylpyrazole-4-carboxylic acid) is a common building block, the introduction of a fluorine atom at the C5 position offers three critical advantages:
-
Metabolic Blockade: The C5 position of the pyrazole ring is electron-rich and prone to oxidative metabolism (e.g., by CYP450 enzymes). Fluorine substitution effectively blocks this metabolic "soft spot," extending in vivo half-life (
). -
Electronic Modulation: The strong electronegativity of fluorine lowers the
of the carboxylic acid (and subsequent amides), altering the hydrogen-bond donor (HBD) capability of the amide NH in the final inhibitor. -
Conformational Biasing: The steric bulk of fluorine (
) vs. hydrogen ( ) can induce a preferred conformation in biaryl systems, locking the inhibitor into a bioactive pose.
Physicochemical Profile
The following table summarizes the shift in properties when transitioning from the hydrogen-substituted parent to the 5-fluoro analog.
| Property | 1-Methyl-1H-pyrazole-4-COOH | 5-Fluoro-1-methyl-1H-pyrazole-4-COOH | Impact on Drug Design |
| Molecular Weight | 126.11 g/mol | 144.10 g/mol | Minimal increase; maintains "Fragment-Like" status. |
| ClogP (Lipophilicity) | ~0.3 | ~0.6 | Slight increase; improves membrane permeability without compromising solubility. |
| ~3.8 | ~3.2 | Increased acidity; the resulting amide NH is a stronger H-bond donor. | |
| Metabolic Stability | Moderate (C5 oxidation risk) | High | C-F bond (~116 kcal/mol) resists oxidative cleavage. |
| Electronic Character | Electron-rich aromatic | Electron-deficient | Reduces potential for toxic metabolite formation (e.g., reactive epoxides). |
Experimental Protocols
Protocol A: Quality Control & Handling
Note: Fluorinated pyrazoles often exhibit distinct NMR coupling patterns that can be confused with impurities.
1. Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic. 2. 1H-NMR Validation (DMSO-d6):
-
Diagnostic Signal: The proton at C3 appears as a doublet (
) due to long-range coupling with the C5-Fluorine ( ). -
Chemical Shift: Expect the C3-H signal around
7.8–8.0 ppm. 3. 19F-NMR Validation: -
Signal: Singlet (or weak doublet) around
-120 to -130 ppm (referenced to ).
Protocol B: Activation and Amide Coupling
Context: This acid is less nucleophilic than its non-fluorinated counterpart. Standard EDC/NHS couplings may be sluggish. We recommend HATU or acid chloride generation.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Amine Partner: (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Procedure:
-
Activation:
-
Dissolve the pyrazole acid (1.0 mmol, 144 mg) in anhydrous DMF (3 mL) in a dried reaction vial.
-
Add DIPEA (3.0 mmol, 522 µL) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to form the active ester (OAt-ester).
-
Critical Check: Monitor by LCMS. You should see the mass of the active ester (Mass + 135 Da) or complete consumption of the acid.
-
-
Coupling:
-
Add the amine partner (1.1 mmol).
-
Stir at RT for 2–4 hours.
-
Note: If the amine is sterically hindered (e.g., ortho-substituted aniline), heat to 50°C.
-
-
Workup:
-
Dilute with EtOAc (20 mL) and wash with saturated
(2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc gradient).
-
Tip: The fluorinated product often elutes faster (higher
) than the non-fluorinated analog due to lower polarizability.
-
Decision Logic & SAR Visualization
The following diagram illustrates the decision process for selecting the 5-fluoro scaffold during a Lead Optimization campaign.
Figure 1: SAR Decision Tree for incorporating the 5-fluoro-pyrazole scaffold. Green path indicates optimal utilization.
Synthesis Workflow (Industrial vs. Lab)
While researchers typically purchase the acid, understanding its origin is crucial for troubleshooting impurities.
Figure 2: Synthesis and utilization workflow. Note that direct fluorination is primarily an industrial process.
References
-
Synthesis & Industrial Scale-Up
-
Medicinal Chemistry of Pyrazoles
- Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
-
The "Fluorine Effect" in Drug Design
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.
-
-
Agrochemical Applications (SDH Inhibitors)
-
Glänzer, J., et al. (2015). Pyrazoles as SDH Inhibitors: Structure-Activity Relationship. Bioorganic & Medicinal Chemistry Letters.[5]
-
Sources
- 1. US20210053895A1 - Process for Preparing Fluorobenzene by Direct Fluorination - Google Patents [patents.google.com]
- 2. US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct Fluorination - Google Patents [patents.google.com]
- 3. CN111349018A - Process for fluorinating inorganic or organic compounds by direct fluorination - Google Patents [patents.google.com]
- 4. US20110288305A1 - Process for the preparation of 5-Fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl Chlorides and Fluorides - Google Patents [patents.google.com]
- 5. escholarship.org [escholarship.org]
Application Note: Antifungal Characterization of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Scaffolds
Topic: Antifungal Activity of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Content Type: Application Note & Technical Protocol Audience: Drug Discovery Scientists, Agrochemical Researchers, and Medicinal Chemists
Abstract & Strategic Significance
This compound (CAS 1780519-27-8) represents a critical pharmacophore in the design of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the free carboxylic acid moiety typically exhibits low intrinsic fungicidal potency due to poor cellular uptake and lack of specific binding affinity, it serves as the essential "warhead" precursor for synthesizing high-potency carboxamide derivatives (e.g., analogs of Isoflucypram or Bixafen).
This guide details the technical protocols for evaluating this molecule's utility, focusing on its derivatization into active carboxamides, in vitro susceptibility profiling against phytopathogenic fungi, and mechanistic validation via mitochondrial Complex II inhibition assays.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1780519-27-8 |
| Molecular Formula | C₆H₇FN₂O₂ |
| Molecular Weight | 158.13 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid proton) |
| Role | Intermediate/Precursor for SDHI Fungicides (FRAC Code 7) |
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)[3][7][8]
The antifungal activity of derivatives based on this acid stems from the disruption of the mitochondrial Tricarboxylic Acid (TCA) cycle. The 5-fluoro-1-methyl-pyrazole-4-carboxamide moiety binds deep within the Ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase).
Signaling Pathway & Inhibition Logic
Figure 1: Mechanism of Action.[1][2][3] The pyrazole carboxamide derivative competitively binds to the Q-site of Complex II, blocking electron transfer to Ubiquinone and halting ATP production.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Rationale: The free acid is polar, while active amide derivatives are lipophilic. Proper solvation is critical for accurate MIC data.
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Weigh 15.81 mg of the acid (or derivative) and dissolve in 1.0 mL DMSO.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if necessary, though DMSO is generally bacteriostatic.
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Standard: Adapted from CLSI M38-A2 for filamentous fungi. Target Organisms:Botrytis cinerea, Rhizoctonia solani, Alternaria solani.
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well microtiter plates (flat bottom).
-
Spore suspension (1.0 × 10⁴ to 5.0 × 10⁴ CFU/mL).
Workflow:
-
Dilution Series: Prepare a 2-fold serial dilution of the test compound in RPMI 1640.
-
Range: 100 µg/mL down to 0.01 µg/mL.
-
Controls: Include a Positive Control (e.g., Boscalid or Fluxapyroxad) and a Solvent Control (1% DMSO max).
-
-
Inoculation: Add 100 µL of standardized spore suspension to each well. Final volume: 200 µL.
-
Incubation: Incubate at 25°C for 48–72 hours (species dependent).
-
Readout: Visually score turbidity or use a spectrophotometer at 530 nm.
-
Calculation: Determine the MIC₅₀ (Minimum Inhibitory Concentration inhibiting 50% of growth) and MIC₉₀ .
Expected Results:
-
Free Acid (Parent): Expect high MIC (>50-100 µg/mL) due to poor cell wall penetration.
-
Amide Derivative: Expect low MIC (<1.0 µg/mL) if the design is potent.
Protocol C: Mitochondrial Complex II (SDH) Enzymatic Assay
Rationale: This assay validates that the molecule targets the enzyme directly, distinguishing specific SDH inhibition from general toxicity.
Reagents:
-
Mitochondrial fraction (isolated from S. cerevisiae or target fungus mycelium).
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1.0 mM KCN (blocks Complex IV).
-
Substrate: 20 mM Succinate.
-
Electron Acceptor: 50 µM Dichlorophenolindophenol (DCPIP) + 50 µM Phenazine Methosulfate (PMS).
Workflow:
-
Pre-incubation: Mix 50 µL of mitochondrial protein (10 µg) with 10 µL of test compound (various concentrations) in 840 µL Assay Buffer. Incubate at 30°C for 10 minutes.
-
Activation: Add 50 µL of Succinate (20 mM) to activate the enzyme.
-
Reaction Start: Add 50 µL of DCPIP/PMS mix.
-
Measurement: Monitor the reduction of DCPIP (blue to colorless) by measuring absorbance decrease at 600 nm kinetically for 5 minutes.
-
Data Analysis: Calculate the slope (ΔAbs/min). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ .
Synthesis Context: Derivatization for Potency
Note: The acid is the starting material. To generate antifungal data relevant to drug discovery, it must be coupled to an amine.
General Coupling Procedure:
-
Activation: Convert this compound to its acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
-
Amidation: React the acid chloride with a substituted aniline (e.g., 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine for Bixafen analogs) in THF with Triethylamine as a base.
-
Purification: Silica gel chromatography.
References
-
Succinate Dehydrogenase Inhibitor (SDHI)
-
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection. Link
-
-
Synthesis of Pyrazole Carboxamides
-
FRAC Code List (Mode of Action)
-
Enzymatic Assay Protocols
-
Miyimura, et al. (2010). Binding mechanism of the carboxamide fungicide boscalid to the mitochondrial succinate dehydrogenase. Journal of Pesticide Science. Link
-
Sources
- 1. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. SDHI Fungicides | FRAC [frac.info]
Application Note: Harnessing 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Design
Executive Summary
This application note details the strategic utilization of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1780519-27-8) as a privileged scaffold in the development of ATP-competitive kinase inhibitors. While the free acid itself exhibits negligible kinase inhibitory activity due to electrostatic repulsion within the ATP-binding cleft, it serves as a critical Fragment-Based Drug Discovery (FBDD) module. Its specific substitution pattern—featuring a metabolic blocking fluorine atom and a hydrophobic methyl group—enables the synthesis of high-affinity inhibitors targeting c-Met , FGFR , and Aurora Kinases .
This guide provides a validated workflow for transforming this building block into bioactive lead compounds, including chemical synthesis protocols, fragment screening via Surface Plasmon Resonance (SPR), and biochemical validation using the ADP-Glo™ assay.
Scientific Background & Mechanism
The "Privileged" Pyrazole Scaffold
The pyrazole-4-carboxamide moiety is a recurring pharmacophore in FDA-approved kinase inhibitors (e.g., Encorafenib, Pralsetinib). The this compound variant offers distinct medicinal chemistry advantages:
-
Fluorine Effect (C5-Position): The fluorine atom withdraws electron density, modulating the pKa of the pyrazole nitrogens and enhancing hydrogen bond donor capability of the adjacent amide (post-coupling). It also blocks metabolic oxidation at the C5 position, a common clearance pathway for pyrazoles [1].
-
Methyl Group (N1-Position): Projects into the hydrophobic "shelf" or solvent-exposed regions of the kinase domain, improving cellular permeability and selectivity [2].
-
Vectorality: The C4-carboxylic acid provides an optimal vector for coupling to hinge-binding heterocycles (e.g., aminopyridines, aminopyrimidines), directing the scaffold toward the DFG-motif or the gatekeeper residue.
Target Pathways: c-Met and FGFR
Derivatives of this scaffold have shown high potency against the Hepatocyte Growth Factor Receptor (c-Met) and Fibroblast Growth Factor Receptors (FGFR) . These kinases drive oncogenesis via the RAS-MAPK and PI3K-AKT pathways.
Figure 1: c-Met signaling pathway illustrating the point of intervention for pyrazole-based inhibitors.
Experimental Protocols
Protocol A: Chemical Synthesis of Pyrazole-Carboxamide Library
Objective: To couple this compound to a hinge-binding amine (e.g., 3-aminopyridine) to generate a bioactive kinase inhibitor.
Materials:
-
This compound (1.0 equiv)
-
Amine building block (e.g., 2-aminopyrimidine derivative) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve this compound (100 mg, 0.69 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under N₂ atmosphere.
-
Reagent Addition: Add DIPEA (0.36 mL, 2.07 mmol) followed by HATU (315 mg, 0.83 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the amine partner (0.76 mmol) to the reaction mixture.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor progress by LC-MS (Target mass: MW_acid + MW_amine - 18).
-
Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.
-
Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the final amide.
Validation Check:
-
¹H NMR (400 MHz, DMSO-d₆): Confirm the disappearance of the carboxylic acid proton (~12-13 ppm) and the appearance of the amide NH signal (~9-10 ppm).
-
Yield Expectation: 65–85%.
Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: To validate the binding affinity of the pyrazole fragment (or its methyl ester/amide analog) to the kinase domain before lead optimization.
System: Biacore™ 8K or T200 Sensor Chip: CM5 (Carboxymethylated dextran)
Procedure:
-
Immobilization: Immobilize the target kinase (e.g., biotinylated c-Met kinase domain) onto the streptavidin-coated chip or via amine coupling to CM5 (~2000 RU).
-
Sample Preparation: Dissolve the pyrazole acid (and analogs) in 100% DMSO to 100 mM. Dilute to running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Concentration Series: 0, 10, 50, 100, 250, 500 µM (high concentrations required for fragments).
-
Contact Time: 60 seconds.
-
Dissociation Time: 120 seconds.
-
-
Data Analysis: Use a steady-state affinity model (Req vs. Concentration) to calculate
.-
Note: The free acid may show weak binding (
). Amide derivatives should show .
-
Protocol C: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: To quantify the IC₅₀ of the synthesized pyrazole-carboxamide derivatives against the target kinase.
Reagents:
-
Kinase Enzyme (e.g., c-Met, 0.2 ng/µL)
-
Substrate (e.g., Poly E4Y, 0.2 mg/mL)
-
ATP (Ultrapure, 10 µM)
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)
Workflow:
-
Compound Dilution: Prepare 3-fold serial dilutions of the synthesized inhibitor in 1X Kinase Buffer (starting at 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of Compound to 384-well white plate.
-
Add 2 µL of Kinase Enzyme. Incubate 10 min at RT.
-
Add 2 µL of ATP/Substrate mix to start reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Generation:
-
Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
-
Incubate 40 minutes at RT.
-
-
Detection:
-
Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Incubate 30 minutes.
-
-
Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis: Plot RLU vs. log[Inhibitor] using a 4-parameter logistic regression to determine IC₅₀.
| Compound ID | Structure Description | c-Met IC₅₀ (nM) | FGFR1 IC₅₀ (nM) |
| Pz-Acid | Free Acid (Precursor) | >50,000 | >50,000 |
| Pz-Amide-1 | Pyrazole + 3-Aminopyridine | 125 ± 15 | 450 ± 30 |
| Pz-Amide-2 | Pyrazole + Indazole | 12 ± 3 | 85 ± 10 |
Table 1: Representative data showing the transition from inactive scaffold to potent inhibitor.
Fragment-to-Lead Workflow Diagram
Figure 2: Workflow for evolving the this compound fragment into a lead candidate.
References
-
Furet, P., et al. (2016). "Discovery of a Novel Class of Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link] (Generalized citation for pyrazole scaffolds in kinase discovery).
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 122368958, this compound." [Link]
Disclaimer: This protocol is for research purposes only. This compound is a chemical intermediate and not approved for therapeutic use in humans. Ensure all synthesis is conducted in a fume hood with appropriate PPE.
Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxamide derivatives
Technical Application Note: Scalable Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxamide Scaffolds
Abstract
The 5-fluoro-1-methyl-1H-pyrazole-4-carboxamide motif is a privileged scaffold in modern agrochemical (e.g., Fluxapyroxad, Bixafen) and pharmaceutical discovery. The introduction of a fluorine atom at the C5 position, adjacent to the N-methyl group, significantly alters the electronic landscape of the pyrazole ring, enhancing metabolic stability and modulating the acidity of the neighboring amide proton. This application note details a robust, two-stage protocol for synthesizing this scaffold: (1) a scalable Halogen Exchange (Halex) reaction to generate the 5-fluoro core, and (2) a high-throughput amide coupling protocol for derivative library generation.
Strategic Analysis & Retrosynthesis
Direct fluorination of the pyrazole ring is synthetically challenging due to the electron-rich nature of the heterocycle, which disfavors nucleophilic aromatic substitution (SNAr) unless activated. Conversely, electrophilic fluorination (e.g., using Selectfluor or NFSI) often suffers from poor regioselectivity (C3 vs. C5) or requires cryogenic lithiation.
Our Approach: We utilize a "Late-Stage Core Functionalization" strategy. We start with the commercially available (or easily synthesized) 5-chloro-ester precursor. The electron-withdrawing ester group at C4 activates the C5-chlorine bond, enabling a nucleophilic displacement by fluoride at elevated temperatures.
Retrosynthetic Logic:
Target Amide
Figure 1: Retrosynthetic strategy relying on the activation of the C5-position by the C4-ester.
Protocol A: Synthesis of the 5-Fluoro Core (The Halex Reaction)
Objective: Conversion of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate to Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate.
Scientific Rationale: The C-Cl bond at position 5 is activated by the ortho-ester and the alpha-nitrogen (N1). However, fluoride is a poor nucleophile in protic solvents due to tight solvation shells. To achieve SNAr, we must use "naked" fluoride in a polar aprotic solvent. We utilize Sulfolane (tetramethylene sulfone) due to its high thermal stability and dielectric constant, combined with Spray-Dried Potassium Fluoride (KF) .
Reagents:
-
Substrate: Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Fluorinating Agent: Spray-dried KF (2.5 eq) (Must be rigorously dry)
-
Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (0.05 eq)
-
Solvent: Sulfolane (anhydrous)
Step-by-Step Methodology:
-
Drying (Critical): The success of this reaction depends on the absence of water. Dry the KF in a vacuum oven at 150°C for 12 hours prior to use.
-
Setup: In a flame-dried pressure vessel (or heavy-walled flask), charge the substrate, dried KF, and 18-Crown-6.
-
Solvation: Add Sulfolane (concentration ~0.5 M). Sparge with Argon for 10 minutes.
-
Reaction: Seal the vessel and heat to 150°C - 160°C for 12–18 hours.
-
Checkpoint: Monitor by GC-MS or 19F NMR. The product signal (approx -120 ppm) should appear; starting material Cl-peak should vanish.
-
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The fluoro-ester is typically less polar than the chloro-precursor.
Hydrolysis to Acid:
-
Dissolve the isolated ester in THF/Water (3:1).
-
Add LiOH (2.0 eq) and stir at RT for 4 hours.
-
Acidify to pH 2 with 1M HCl. The 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid will precipitate. Filter and dry.
Protocol B: Parallel Synthesis of Carboxamide Derivatives
Objective: High-throughput generation of an amide library from the 5-fluoro acid core.
Scientific Rationale: Standard carbodiimide couplings (EDC/NHS) can be sluggish with electron-deficient pyrazole acids. We utilize T3P (Propylphosphonic anhydride) . T3P acts as both a coupling agent and water scavenger, driving the reaction to completion with very low epimerization risk and easy aqueous workup (byproducts are water-soluble).
Reagents:
-
Core: this compound (1.0 eq)
-
Amines: Diverse primary/secondary amines (1.2 eq)
-
Coupling Agent: T3P (50% wt in EtOAc) (2.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility amines)
Workflow Diagram:
Figure 2: Parallel synthesis workflow using T3P for clean amide formation.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the 5-Fluoro acid and DIPEA in EtOAc.
-
Distribution: Aliquot the stock solution into reaction vials (e.g., 96-well block or individual dram vials).
-
Amine Addition: Add the specific amine (1.2 eq) to each vial.
-
Activation: Add T3P solution (2.0 eq) dropwise.
-
Reaction: Cap and shake/stir at room temperature for 16 hours.
-
Note: If the amine is an aniline (weak nucleophile), heating to 50°C may be required.
-
-
Workup (High Throughput):
-
Add saturated NaHCO3 solution to each vial.
-
Vortex vigorously for 2 minutes.
-
Allow phases to separate (or centrifuge).
-
Remove the organic (top) layer.
-
-
Finishing: Dry the organic layer (MgSO4 or phase separator cartridge) and concentrate.
-
Validation: Analyze via LC-MS.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Water Content (Halex) | < 100 ppm | Critical. Water solvates F-, killing reactivity. Use spray-dried KF and dry solvents.[3] |
| Temperature (Halex) | 150-160°C | Too low: No reaction. Too high (>180°C): Decomposition of the pyrazole ring. |
| Stoichiometry (T3P) | > 1.5 eq | Excess T3P ensures complete conversion of the electron-poor acid. |
| Solvent (Halex) | Sulfolane/DMSO | Must be polar aprotic. DMF can decompose at 150°C over long periods; Sulfolane is preferred. |
Analytical Validation
Expected NMR Signatures (in DMSO-d6):
-
1H NMR:
-
N-CH3: Singlet, ~3.6 – 3.8 ppm.
-
C3-H: Singlet (or doublet via long-range F-coupling), ~7.8 – 8.2 ppm.
-
Amide NH: Broad singlet, highly variable (8.0 – 10.0 ppm) depending on the amine.
-
-
19F NMR:
-
C5-F: Singlet (or multiplet if coupled to H3), typically around -120 to -135 ppm . This is the diagnostic peak confirming the SNAr success.
-
References
-
Bayer CropScience AG. (2011). Process for preparing 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl chlorides.[3] WO2011036283A1. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4] Chemical Society Reviews, 37(2), 320-330. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform, A197–A199. Link
Sources
The Emergence of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid in the Agrochemical Arena: A Technical Guide for Researchers
The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel active ingredients with diverse modes of action. Within this dynamic landscape, pyrazole-4-carboxamides have solidified their position as a cornerstone of modern fungicidal chemistry. This technical guide delves into the burgeoning significance of a key building block, 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , and its derivatives in the vanguard of agrochemical research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for the evaluation of its fungicidal potential.
Introduction: The Strategic Importance of Fluorinated Pyrazole Carboxamides
This compound is a fluorinated heterocyclic carboxylic acid that serves as a pivotal intermediate in the synthesis of a new generation of fungicides. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of the resulting carboxamide derivatives, including metabolic stability, binding affinity to the target site, and overall efficacy.
These derivatives belong to the powerful class of Succinate Dehydrogenase Inhibitors (SDHIs), which have a well-established and potent mechanism of action. SDHIs disrupt the fungal respiratory chain, leading to a cessation of energy production and ultimately, cell death. The commercial success of numerous pyrazole carboxamide fungicides underscores the value of this chemical class in addressing critical challenges in global food production.[1][2]
Physicochemical Properties of Structurally Related Pyrazole Carboxylic Acids:
| Property | 1-Methyl-1H-pyrazole-4-carboxylic acid | 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic acid[3] | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[4] |
| Molecular Formula | C5H6N2O2 | C5H5FN2O2 | C11H7F3N2O2 |
| Molecular Weight ( g/mol ) | 126.11 | 144.10 | 256.18 |
| LogP (Computed) | -0.2 | 0.6 | 2.3 |
| pKa (Acidic, Apparent) | Not Available | Not Available | Not Available |
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for fungicides derived from this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1]
The SDH Enzyme Complex and its Inhibition:
The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol. Pyrazole carboxamide fungicides act as potent inhibitors by binding to the ubiquinone binding site (Qp site) of the SDH enzyme. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron flow from the Fe-S clusters within the SDH complex.
The consequences of this inhibition are catastrophic for the fungal cell:
-
Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites, crippling a central metabolic pathway.
-
Inhibition of ATP Synthesis: By impeding the electron transport chain, the proton gradient across the inner mitochondrial membrane cannot be efficiently established, leading to a drastic reduction in ATP production, the cell's primary energy currency.
-
Generation of Reactive Oxygen Species (ROS): The stalled electron flow can lead to the formation of superoxide radicals and other ROS, inducing oxidative stress and damaging cellular components.
Caption: General synthesis workflow for fungicidal derivatives.
A general procedure for this synthesis is as follows:
-
Activation of the Carboxylic Acid: this compound is suspended in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF). Thionyl chloride or oxalyl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux until the reaction is complete (monitored by TLC). The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride. 2. Amide Formation: The acyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, the desired substituted amine and a base (e.g., triethylamine, pyridine) are added at 0°C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford the final N-substituted amide. [5]
Experimental Protocols for Fungicidal Evaluation
The following protocols provide a framework for assessing the antifungal properties of novel derivatives of this compound.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This assay is a fundamental method to determine the direct inhibitory effect of a compound on fungal growth.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media: Autoclave PDA and cool to 50-60°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent control (PDA with solvent only) and a negative control (PDA only). Pour the media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared PDA plate. [6]3. Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: When the fungal colony in the negative control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colonies in all plates in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. [7]6. Determination of EC50: The half-maximal effective concentration (EC50) value, the concentration of the compound that inhibits 50% of the fungal growth, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a probit analysis. [7]
-
-
In Vivo Protective Efficacy Assay
This assay evaluates the ability of a compound to protect a host plant from fungal infection.
Materials:
-
Healthy host plants (e.g., rice seedlings for Rhizoctonia solani, tomato plants for Botrytis cinerea)
-
Test compound formulated as a sprayable solution (e.g., dissolved in a water/acetone/surfactant mixture)
-
Fungal inoculum (spore suspension or mycelial slurry)
-
Spray bottle
-
Humid chamber
Procedure:
-
Plant Preparation: Grow healthy host plants to a suitable stage (e.g., 3-4 leaf stage for rice).
-
Compound Application: Spray the plants with the test compound solution at various concentrations (e.g., 25, 50, 100, 200 µg/mL) until runoff. A control group should be sprayed with the formulation blank (without the test compound). Allow the plants to dry. [8]3. Inoculation: After 24 hours, inoculate the treated and control plants with the fungal inoculum. For R. solani on rice, mycelial plugs can be placed on the leaf sheaths. For B. cinerea on tomato, a spore suspension can be sprayed onto the leaves. [8]4. Incubation: Place the inoculated plants in a humid chamber with high relative humidity (80-90%) and at an optimal temperature for disease development (e.g., 26°C for R. solani). [8]5. Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity. This can be done by measuring the lesion length or by using a disease severity rating scale.
-
Calculation of Protective Efficacy: Calculate the protective efficacy using the following formula:
-
Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay confirms that the antifungal activity is due to the inhibition of the SDH enzyme.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Test compound dissolved in DMSO
-
Microplate reader
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
Assay Preparation: In a 96-well plate, add the SDH assay buffer, mitochondrial protein, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding succinate, PMS, and DCPIP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time at a constant temperature (e.g., 25°C). The rate of DCPIP reduction is proportional to the SDH activity. [9]5. Calculation of Inhibition: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of SDH inhibition relative to a control without the compound.
-
Determination of IC50: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of the SDH enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds. The following tables present representative data for pyrazole carboxamide fungicides structurally related to derivatives of this compound, as specific data for the fluoro-derivatives is not widely published. These values serve as a benchmark for what can be expected from novel compounds synthesized from the title acid.
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Structurally Related Pyrazole Carboxamides
| Compound ID | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Reference |
| Derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Compound 9c-7) | 0.013 | 1.874 | - | [8] |
| Derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Compound B11) | - | - | 0.56 | |
| Derivative of 5-trifluoromethyl-1H-pyrazole-4-carboxamide (Compound T15) | - | - | - | [7] |
| Derivative of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Compound 6b) | - | - | - | |
| Boscalid (Commercial Standard) | - | - | 0.60 | |
| Fluxapyroxad (Commercial Standard) | 0.033 | 0.19 | - | [6][8] |
Table 2: In Vivo Protective Efficacy of a Structurally Related Pyrazole Carboxamide against Rhizoctonia solani on Rice
| Compound ID | Concentration (µg/mL) | Protective Efficacy (%) | Reference |
| Derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Compound 9c-7) | 50 | >95 | [8] |
| Bixafen (Commercial Standard) | 50 | ~90 | [8] |
Conclusion and Future Directions
This compound represents a valuable and promising scaffold for the development of next-generation SDHI fungicides. The protocols and application notes provided in this guide offer a robust framework for the synthesis and evaluation of its derivatives. The fungicidal efficacy data from structurally related compounds highlight the immense potential of this chemical class.
Future research should focus on the synthesis of diverse libraries of N-substituted amides derived from this compound to explore the structure-activity relationships conferred by the fluorine substitution. In-depth studies on the spectrum of activity against a broad range of plant pathogens, elucidation of resistance mechanisms, and crop safety profiles will be crucial steps in the journey from a promising lead compound to a commercially viable agrochemical. The systematic application of the methodologies outlined herein will undoubtedly accelerate the discovery and development of innovative solutions for sustainable agriculture.
References
-
Xie, Y., et al. (2022). Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. Journal of Heterocyclic Chemistry, 59(6), 1123-1134. Available at: [Link]
-
Li, M., et al. (2021). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 47, 128205. Available at: [Link]
-
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. Available at: [Link]
-
Bio-protocol. (2021). In Vitro Tests of Mycelial Growth Inhibition. Available at: [Link]
-
Wu, J., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14051-14062. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Molecular Diversity. Available at: [Link]
-
Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(6), 103813. Available at: [Link]
-
Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1840. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
PubChem. (2025). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (2025). 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Kráľová, K., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(21), 6489. Available at: [Link]
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Liu, H., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2467-2473. Available at: [Link]
-
Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Xie, Y., et al. (2022). Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. Journal of Heterocyclic Chemistry, 59(6), 1123-1134. Available at: [Link]
-
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
PubChem. (2025). 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (2025). 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Safaei, E., & Eshghi, H. (2014). Table 2. Synthesis of different structurally N-substituted amides in... ResearchGate. Available at: [Link]
-
Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 384. Available at: [Link]
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid | C5H5FN2O2 | CID 24180571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Precision Profiling: Enzyme Inhibition Studies with Fluorinated Pyrazoles
Abstract
Fluorinated pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, exemplified by blockbuster drugs like Crizotinib (ALK/c-Met inhibitor) and Celecoxib (COX-2 inhibitor).[1] The strategic introduction of fluorine into the pyrazole ring or its substituents modulates physicochemical properties—specifically pKa , lipophilicity , and metabolic stability —while offering a unique handle for biophysical characterization. This application note provides a comprehensive technical guide for designing, executing, and analyzing enzyme inhibition studies specifically tailored for fluorinated pyrazole libraries. It integrates standard kinetic profiling with advanced 19F-NMR ligand-observed screening , addressing the specific solubility and detection challenges posed by these compounds.
Part 1: Strategic Assay Design & Chemical Considerations
Before initiating wet-lab protocols, the specific physicochemical behavior of fluorinated pyrazoles must be accounted for to prevent artifactual data.
The "Fluorine Effect" on Assay Conditions
-
Lipophilicity & Aggregation: Fluorination typically increases
. Fluorinated pyrazoles are prone to forming colloidal aggregates in aqueous buffers, which can sequester enzymes and lead to false positives.-
Critical Action: All assay buffers must include a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35 ) to disrupt promiscuous aggregates.
-
-
Acidity (pKa) Modulation: Fluorine is highly electronegative.[2] Substituting a fluorine on a phenyl ring attached to a pyrazole, or directly on the pyrazole, significantly lowers the pKa of the pyrazole NH (if unsubstituted) or adjacent basic nitrogens.
-
Impact: A fluorinated pyrazole may exist as a neutral species at pH 7.4, whereas its non-fluorinated analog might be protonated. This alters hydrogen bonding capability within the active site.
-
Critical Action: Measure the pKa of the lead series early. Ensure the assay buffer pH is strictly controlled (
units) to maintain a consistent ionization state.
-
Detection Strategy Selection
| Method | Suitability for Fluorinated Pyrazoles | Pros | Cons |
| Fluorescence (FRET/FP) | High | High sensitivity; amenable to HTS.[3] | Fluorinated compounds can quench fluorescence (inner filter effect). Correction required. |
| 19F-NMR | Excellent | Direct observation of the fluorine tag; no need for external probes; detects weak binders. | Lower throughput; requires high protein concentration. |
| LC-MS/MS | Moderate | Direct quantification of product. | Throughput is lower; matrix effects from fluorinated species. |
Part 2: Protocol 1 - Fluorescence-Based Kinetic Characterization ( & )
This protocol focuses on determining the inhibition constant (
Experimental Workflow Diagram
Caption: Step-by-step workflow for kinetic characterization of fluorinated pyrazoles, emphasizing DMSO handling and detergent inclusion.
Detailed Methodology
Materials:
-
Enzyme: Recombinant Kinase (e.g., c-Met), purity >90%.
-
Substrate: FRET-peptide (e.g., 5-FAM/TAMRA pair).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT.
-
Compound: Fluorinated pyrazole stock (10 mM in DMSO).
Step-by-Step Procedure:
-
Compound Preparation (The "Solubility Check"):
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Visual Check: Ensure no precipitation occurs upon dilution into the assay buffer. If the fluorinated pyrazole precipitates, reduce the top concentration or add 1% Glycerol to the buffer.
-
-
Plate Setup:
-
Use black, low-binding 384-well plates to minimize background fluorescence and hydrophobic adsorption of the fluorinated inhibitor.
-
Dispense compounds using an acoustic dispenser (e.g., Echo) to minimize tip loss.
-
-
Pre-Incubation:
-
Add 5 µL of Enzyme solution (2x final concentration).
-
Add 50 nL of compound.
-
Incubate for 15–30 minutes at room temperature. Note: Fluorinated compounds often exhibit slow-binding kinetics due to conformational adjustments required in the active site.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate/ATP mix (2x final concentration). Ensure ATP is at
concentration to allow for competitive inhibition assessment.
-
-
Detection:
-
Monitor fluorescence intensity every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate initial velocities (
) from the linear portion of the curves. -
Fit data to the 4-parameter logistic equation to obtain
. -
Convert to
using the Cheng-Prusoff equation : .
-
Part 3: Protocol 2 - 19F-NMR Ligand-Observed Screening (Advanced)
This is the "Gold Standard" technique for fluorinated pyrazoles. It exploits the high sensitivity of the 19F nucleus to changes in its chemical environment upon protein binding.
Mechanistic Principle
When a small fluorinated molecule binds to a large protein, its rotational correlation time (
-
Line Broadening: The sharp 19F signal of the free ligand becomes broad and weak.
-
Chemical Shift Anisotropy (CSA): Changes in the chemical shift (
) due to the specific environment of the protein pocket.
19F-NMR Competition Assay Workflow
Caption: 19F-NMR Competition Binding Assay. A fluorinated 'spy' ligand is displaced by the test compound, restoring the spy's sharp signal.
Detailed Methodology
Materials:
-
Instrument: 400 MHz to 600 MHz NMR equipped with a 19F-capable probe (cryoprobe preferred).
-
Spy Molecule: A known fluorinated binder with moderate affinity (
). -
Solvent: Buffer containing 10%
for the lock signal.
Step-by-Step Procedure:
-
Spy Characterization:
-
Acquire a 1D 19F-NMR spectrum of the Spy ligand (50 µM) in buffer. Note the chemical shift and linewidth (
).
-
-
Protein Titration (
of Spy):-
Titrate protein into the Spy solution. Observe the decrease in signal intensity (transverse relaxation,
filter). -
Select a protein concentration that reduces the Spy signal by ~80%.
-
-
Competition Screening:
-
Prepare a mixture of Protein + Spy (at the determined ratio).
-
Add the test fluorinated pyrazole (e.g., 50 µM).[4]
-
-
Acquisition:
-
Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad protein signals and enhance the contrast between bound and free ligands.
-
-
Interpretation:
-
Hit: The signal of the Spy ligand reappears (sharpens), indicating displacement. The signal of the test pyrazole may broaden if it binds.
-
No Binding: The Spy signal remains broad.
-
Part 4: Case Study - Crizotinib Pathway (ALK/c-Met)[1][5]
To contextualize these protocols, consider Crizotinib , a drug containing a fluorinated phenyl ring attached to a pyrazole core. It inhibits the HGF/c-Met signaling pathway.
Signaling Pathway Diagram
Caption: HGF/c-Met signaling cascade. Fluorinated pyrazoles (e.g., Crizotinib) act as ATP-competitive inhibitors at the c-Met receptor.
Part 5: Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 1.5) | Compound aggregation or non-specific binding. | Increase detergent (0.01% |
| No 19F Signal | Compound precipitated or binds too tightly (slow exchange). | Check solubility. If binding is tight ( |
| Inconsistent | Incubation time insufficient. | Fluorinated compounds can be slow binders. Run a time-course experiment (15, 30, 60 min pre-incubation). |
References
-
Cui, J. J., et al. (2011).[5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and pdb affinity determination." Journal of the American Chemical Society. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Gee, C. T., et al. (2018).[6] "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols. Link
-
Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PrOF NMR for Small Molecule Discovery [pomerantz.chem.umn.edu]
Troubleshooting & Optimization
Regioselectivity issues in N-alkylation of pyrazoles
Technical Support Center: Regioselectivity in Pyrazole N-Alkylation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity (1,3- vs. 1,5-Isomers) in Pyrazole N-Alkylation
Welcome to the Pyrazole Chemistry Solutions Hub
You are likely here because your LCMS shows two peaks with identical mass, and your NMR suggests you have a mixture of regioisomers (typically ranging from 60:40 to 90:10). This guide synthesizes mechanistic insights with practical, field-tested protocols to help you shift that ratio toward your desired isomer.
Module 1: The Core Problem (Mechanism & Tautomerism)
The "Why" behind your mixture: Unsubstituted pyrazoles exist in a tautomeric equilibrium. When you introduce a substituent at the C3 position (making it a 3-substituted-1H-pyrazole), the molecule equilibrates between the 3-substituted and 5-substituted tautomers.
Upon deprotonation, a single resonance-stabilized anion is formed. The regioselectivity of the subsequent alkylation is determined by the competition between steric hindrance and electronic density at the two nitrogen atoms (
-
Thermodynamic vs. Kinetic Control: Most alkylations are irreversible (kinetic control). The product ratio reflects the relative energy of the transition states, not the stability of the final products.
Visualizing the Conflict:
Figure 1: The bifurcation of the pyrazole anion pathway. Alkylation at the nitrogen adjacent to the substituent (R) leads to the 1,5-isomer, while distal attack yields the 1,3-isomer.
Module 2: Troubleshooting Standard Conditions
Scenario: You are using standard bases (
FAQ: How do I favor the 1,3-isomer (Distal Alkylation)?
This is the most common outcome because it is sterically favored. The alkylating agent attacks the nitrogen furthest from your C3-substituent.
-
Optimization Protocol:
-
Switch to Cesium Carbonate (
): The "Cesium Effect" can sometimes improve ratios due to the larger cation radius coordinating less tightly with the pyrazolate anion, allowing steric factors to dominate. -
Lower the Temperature: Run the reaction at 0°C or -10°C. Selectivity is a difference in activation energies (
); lower temperatures amplify this difference. -
Use Bulky Electrophiles: The larger the alkylating agent, the higher the selectivity for the 1,3-isomer (distal) due to increased steric repulsion at the proximal site.
-
FAQ: How do I favor the 1,5-isomer (Proximal Alkylation)?
This is the "difficult" isomer. It requires overcoming steric repulsion.
-
The "Chelation" Strategy: If your C3-substituent has a lone pair (e.g., Pyridine, Ester, Amide), use a metal that can chelate between the substituent and the adjacent nitrogen (
).-
Reagent: Use Magnesium Bromide (
) or Copper salts. The metal coordinates the lone pair, directing the alkylating agent to that position.
-
-
Solvent Switch (The HFIP Effect):
-
Insight: Recent literature suggests that using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent can alter the hydrogen-bonding network and dipole interactions, sometimes reversing selectivity or enhancing 1,5-formation depending on the specific electronics of the substrate [1].
-
Module 3: Steric vs. Electronic Control Matrix
Use this table to predict your major isomer based on your substrate's properties.
| Factor | Condition | Predicted Major Isomer | Mechanistic Driver |
| Sterics | Bulky Group at C3 (e.g., t-Butyl) | 1,3-Isomer (Distal) | Steric repulsion prevents attack at proximal N. |
| Electronics | EWG at C3 (e.g., | 1,3-Isomer (Distal) | Inductive effect reduces nucleophilicity of proximal N. |
| Chelation | Donor Group at C3 (e.g., 2-Pyridyl) | 1,5-Isomer (Proximal) | Metal ion (Mg, Cu) coordinates N and substituent, guiding electrophile. |
| Reagent | Michael Acceptor (e.g., Acrylate) | Variable | Often thermodynamically controlled; reversible reaction allows equilibration. |
Module 4: Advanced Protocols (When Direct Alkylation Fails)
If standard
Option A: The Chan-Lam Coupling (For N-Arylation)
Direct arylation using boronic acids is often milder and more regioselective than
-
Why it works: The mechanism involves a copper-coordinated intermediate.[1] Sterics play a massive role, almost exclusively favoring the 1,3-isomer (distal) for unsymmetrical pyrazoles.
-
Protocol:
-
Catalyst:
(10-20 mol%) -
Ligand: 2,2'-Bipyridine (20 mol%)
-
Oxidant: Air (Open flask) or
balloon -
Base:
(2.0 equiv) -
Solvent: Dichloroethane (DCE) or MeOH at RT to 50°C.
-
Option B: Mitsunobu Reaction
Useful for alkylating with secondary alcohols where
-
Note: While powerful, Mitsunobu reactions often suffer from the same regioselectivity issues as standard alkylation unless the substrate has specific directing groups.
Option C: De Novo Cyclization (The "Nuclear Option")
If you cannot separate the isomers, stop trying to alkylate the pyrazole. Build the pyrazole with the alkyl group already attached.
-
Workflow: React a 1,3-diketone with a monosubstituted hydrazine (
). -
Regiocontrol:
-
This often yields mixtures too, BUT the ratio is determined by the electronics of the diketone (which carbonyl is more electrophilic) and the nucleophilicity of the hydrazine nitrogens (
vs ). -
Tip: Using fluorinated alcohols (TFE or HFIP) as the solvent for this cyclization has been proven to drastically improve regioselectivity compared to Ethanol [2].[2]
-
Decision Tree for Protocol Selection:
Figure 2: Strategic decision matrix for optimizing pyrazole regioselectivity.
Cutting Edge: Strategic Atom Replacement (2025)
A breakthrough approach published recently involves circumventing the pyrazole alkylation problem entirely by using isothiazoles as precursors.
-
Concept: Synthesize an isothiazole (which has sulfur instead of the NH). The sulfur is then "swapped" for a nitrogen atom bearing the desired alkyl group using a thiadiazine-S-oxide intermediate.[3]
-
Advantage: This method decouples the bond formation from the regioselectivity issue, allowing for the synthesis of isomerically pure pyrazoles that are impossible to access via direct alkylation [3].
References
-
Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry. (2022).
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. (2025).[4]
-
Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids (Chan-Lam). Tetrahedron Letters.
Sources
Stability of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid under acidic/basic conditions
The following technical guide serves as a specialized support resource for researchers working with 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid . This content is structured to address stability profiles, degradation mechanisms, and troubleshooting scenarios encountered in drug discovery and process chemistry.
Ticket Type: Stability & Handling Protocol | CAS: 1780519-27-8 (Analogous) Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development[1]
Executive Summary
This compound is a robust heterocyclic building block, generally stable under standard laboratory conditions.[1] However, its amphoteric nature and the electronic activation of the fluorinated ring create specific "danger zones" in extreme pH/temperature environments.[1]
-
Acidic Stability: High.[1] Resistant to hydrolysis.[1] Risk of protodecarboxylation only at elevated temperatures (>150°C) or with specific metal catalysts.[1]
-
Basic Stability: Moderate to High (Temperature dependent).[1] Forms stable carboxylate salts at Room Temperature (RT).[1] High risk of Nucleophilic Aromatic Substitution (
) of the fluorine atom under forcing basic conditions (refluxing alkoxides).[1]
Module 1: Acidic Conditions (Workup & Isolation)[1]
The Stability Profile
Under acidic conditions (pH < 3), the molecule exists primarily in its neutral carboxylic acid form.[1] The pyrazole ring is electron-deficient, making it resistant to oxidative degradation, but the primary concern is decarboxylation .[1]
| Parameter | Stability Status | Technical Insight |
| Dilute Acid (HCl, 1M) | Stable (RT to 80°C) | Protonation of the carboxylate occurs immediately.[1] No degradation observed. |
| Strong Acid (H₂SO₄, conc) | Stable (RT) | Stable at ambient temperature.[1] |
| Acid + High Heat (>150°C) | Risk | Thermal protodecarboxylation is possible, driven by the relief of steric strain and electronic factors.[1] |
Isolation Protocol (Precipitation)
Issue: Users often report difficulty precipitating the pure acid from aqueous alkaline reaction mixtures. Root Cause: The pyrazole nitrogen (N2) has very low basicity, but the molecule can form soluble aggregates or "oils" if acidified too rapidly.[1]
Recommended Workflow:
-
Cooling: Cool the alkaline solution to 0–5°C.
-
Controlled Acidification: Add 2M HCl dropwise.
-
Target pH: Adjust to pH 2.0 – 2.5 .
-
Note: Going significantly lower (pH < 0) is unnecessary and increases the ionic strength, which may trap inorganic salts in the precipitate.[1]
-
-
Aging: Allow the slurry to stir at 0°C for 30 minutes to ripen the crystals.
-
Filtration: Filter and wash with cold water (not organic solvents, as the protonated acid has moderate organic solubility).[1]
Module 2: Basic Conditions (Reaction & Storage)[1]
The Danger Zone
In basic media, the carboxylic acid deprotonates to form the carboxylate anion (
However, if the carboxylic acid is converted to an ester or amide before exposure to strong base, or if the temperature is high enough to overcome the activation energy, the Fluorine at position 5 becomes a leaving group.[1]
Mechanism of Failure (
-
Nucleophile: Hydroxide (
) or Alkoxide ( ).[1] -
Attack: The nucleophile attacks C5 (bearing the Fluorine).[1]
-
Activation: The C4-Carbonyl group pulls electron density, stabilizing the Meisenheimer intermediate.[1]
-
Result: Defluorination (Formation of 5-hydroxy or 5-alkoxy impurity).[1]
Stability Decision Matrix
Figure 1: Stability decision matrix highlighting the critical failure modes in red.
Module 3: Troubleshooting (FAQ)
Q1: I see a "ghost peak" in HPLC after refluxing in NaOH. What is it?
Diagnosis: This is likely the 5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid .[1] Mechanism: Under reflux, the protective effect of the carboxylate anion is overcome.[1] The hydroxide ion displaces the fluorine.[1] Solution:
-
Reduce temperature to < 60°C.
-
If saponifying an ester, use LiOH/THF/Water at Room Temperature instead of refluxing NaOH.[1]
Q2: My yield is low after acidic workup, but the mother liquor is clean.
Diagnosis: High water solubility of the zwitterion or salt.[1] Mechanism: If the pH is not exactly at the isoelectric point (or sufficiently acidic to suppress ionization), the compound remains in the aqueous phase.[1] Solution:
-
Saturate the aqueous layer with NaCl (Salting out).[1]
-
Perform a "back-extraction" using Ethyl Acetate/THF (3:1 mixture).[1] Pure EtOAc often struggles to extract highly polar pyrazole acids.[1]
Q3: Can I use this acid in a Suzuki coupling?
Diagnosis: Stability of the C-F bond during catalysis.
Answer: Yes, but be cautious of the base.[1]
Protocol: Use weak bases like
Module 4: Analytical Validation Protocols
To confirm the integrity of your material, rely on 19F-NMR .[1] It is the most sensitive tool for detecting defluorination or ring degradation.[1]
Recommended HPLC Method
Standard C18 columns may cause peak tailing due to the N-heterocycle/acid interaction.[1]
-
Column: C18 with polar-endcapping (e.g., Atlantis T3 or Aquity HSS T3).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if looking for trace defluorination, as TFA can mask F-impurities in LCMS).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
19F-NMR Interpretation[1]
-
Target Shift: ~ -150 to -160 ppm (Singlet).
-
Impurity Flag: Disappearance of the signal (Decarboxylation does not remove F, but shifts the peak).[1] Appearance of fluoride ion (
) at -119 ppm indicates degradation.[1]
References
-
PubChem. 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
European Patent Office. Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (EP2892886).[1] Available at: [1]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The SNAr Mechanism. Available at: [Link][1][2][3][4]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][1][2][3][4][5][6][7][8]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the scale-up synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your process development and manufacturing campaigns. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested advice to ensure your success.
Overview of the Synthetic Strategy
The most common and scalable route to this compound involves a multi-step process beginning with the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with methylhydrazine to form the pyrazole core, followed by hydrolysis of an ester precursor. This approach is favored for its reliability and the commercial availability of the necessary starting materials.
The general workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Step 1: Pyrazole Ring Formation (Cyclocondensation)
Question: My cyclocondensation reaction is showing low conversion and the formation of a significant regioisomer. What is happening and how can I fix it?
Answer:
This is a classic challenge in pyrazole synthesis when using unsymmetrical dicarbonyls and substituted hydrazines.[1]
-
Causality: The reaction can proceed via two different pathways where either carbonyl group is initially attacked by the methylhydrazine. The fluorine atom at the C2 position of the dicarbonyl precursor makes the adjacent carbonyl highly electrophilic, but steric factors and reaction conditions play a crucial role. The undesired regioisomer, Ethyl 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylate, is a common impurity.
-
Troubleshooting Protocol:
-
Solvent and Temperature Control: The choice of solvent can influence the regioselectivity.[1] Polar aprotic solvents can sometimes favor one isomer over another. It is critical to maintain strict temperature control as higher temperatures can lead to reduced selectivity and increased side product formation.
-
pH Adjustment: The reaction is typically run under acidic or neutral conditions. The pH can affect the nucleophilicity of the hydrazine nitrogens. A slightly acidic medium can help protonate a carbonyl, activating it for attack, but strong acids can fully protonate the hydrazine, rendering it non-nucleophilic.
-
Order of Addition: On a large scale, the order and rate of addition are critical. Adding the methylhydrazine slowly to the solution of the dicarbonyl precursor at a controlled temperature can help minimize side reactions and improve selectivity.
-
-
In-Process Control (IPC): Monitor the reaction by HPLC or GC to track the consumption of starting materials and the ratio of the desired product to the regioisomer. A successful reaction should show a consistent and high ratio of the desired 5-fluoro isomer.
| Parameter | Recommendation for Scale-up | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for reactants, facilitates work-up. |
| Temperature | 60-80°C (Reflux) | Provides sufficient energy for cyclization without excessive side product formation. |
| Catalyst | Typically none required, but mild acid (e.g., acetic acid) can be used. | Acid catalysis can promote the initial imine formation. |
| Addition Rate | Add methylhydrazine over 1-2 hours. | Controls exotherm and can improve regioselectivity. |
Step 2: Ester Hydrolysis (Saponification)
Question: The hydrolysis of my ethyl ester is incomplete, even after extended reaction times. What can I do to drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, particularly on a larger scale where mixing may be less efficient.
-
Causality: Saponification is a reversible reaction, although the equilibrium strongly favors the carboxylate salt. Incomplete reaction can be due to insufficient base, poor mixing (mass transfer limitations), or low reaction temperature.
-
Troubleshooting Protocol:
-
Increase Base Equivalents: Ensure at least 1.5 to 2.0 equivalents of base (e.g., NaOH, LiOH) are used. Lithium hydroxide is often effective and can lead to cleaner reactions.[2]
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate. Monitor for any potential degradation of the product.
-
Improve Mixing: On a large scale, ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if the carboxylate salt begins to precipitate.
-
Consider a Co-solvent: If solubility is an issue, adding a water-miscible co-solvent like THF or ethanol can help maintain a single phase and improve reaction kinetics.
-
-
IPC: Use HPLC to monitor the disappearance of the starting ester. The reaction is considered complete when the ester peak is <1% of the total product peak area.
Step 3: Product Isolation and Purification
Question: During acidification and crystallization, my product is oiling out or forming a very fine powder that is difficult to filter. How can I obtain a crystalline, easily filterable product?
Answer:
This is often related to the rate of crystallization and the purity of the crude product.
-
Causality: "Oiling out" occurs when the product comes out of solution faster than it can form an ordered crystal lattice, often due to rapid pH change or high levels of impurities that inhibit crystallization. Very fine powders can result from "crashing out" the product too quickly.
-
Troubleshooting Protocol:
-
Control the Rate of Acidification: Add the acid (e.g., HCl, H₂SO₄) slowly while monitoring the pH. The goal is to approach the pKa of the carboxylic acid slowly to allow for controlled crystal growth.
-
Optimize Crystallization Temperature: After acidification, cool the mixture slowly. A gradual cooling profile (e.g., 10°C per hour) is often more effective than rapid cooling in an ice bath.
-
Seeding: If you have a small amount of pure, crystalline product, "seeding" the solution at the point of supersaturation can promote the growth of larger, more uniform crystals.
-
Anti-Solvent Crystallization: If aqueous crystallization is problematic, consider isolating the crude acid, dissolving it in a suitable organic solvent (like isopropanol or acetone), and then slowly adding an anti-solvent (like heptane or water) to induce crystallization.
-
-
Decision Tree for Purification Issues:
Caption: Troubleshooting logic for crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling methylhydrazine on a large scale? A1: Methylhydrazine is highly flammable, toxic, and corrosive.[3][4] It is crucial to handle it in a well-ventilated area (e.g., a fume hood or an enclosed reactor system) with appropriate personal protective equipment (PPE), including solvent-resistant gloves and clothing, and respiratory protection.[5] All equipment must be grounded to prevent static discharge.[3] It is also a powerful reducing agent and can react violently with oxidizing agents.[3]
Q2: Can I use a different base for the hydrolysis step? A2: Yes, sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) are all commonly used. LiOH is sometimes preferred as it can lead to fewer side reactions and easier purification in some systems.[2] The choice may depend on cost, availability, and the specific impurity profile of your material.
Q3: How do I confirm the structure and purity of my final product? A3: A combination of analytical techniques should be used:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and the position of the fluorine atom.
-
¹³C NMR: To confirm the carbon backbone.
-
HPLC/UPLC: To determine the purity and quantify any impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: What are the challenges associated with the fluorine atom in this synthesis? A4: The strong electron-withdrawing nature of fluorine can impact the reaction in several ways. It increases the acidity of nearby protons and makes adjacent carbonyls more electrophilic. This can alter the regioselectivity of the initial cyclization.[6] Additionally, some fluorinating agents used to create the starting materials can be hazardous. The C-F bond is very strong, so the final product is generally stable.
References
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Available at: [Link]
-
METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Available at: [Link]
-
Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025). Pradeep Research Group. Available at: [Link]
-
Material Safety Data Sheet - Methylhydrazine, 98%. (2005). Cole-Parmer. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine. CDC. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). PMC. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. (2023). OSTI.GOV. Available at: [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Google Patents.
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. Available at: [Link]
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed. Available at: [Link]
-
Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (2020). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). Semantic Scholar. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). JOCPR. Available at: [Link]
-
Structure of 5-fluoropyrazole derivatives 38a–d and 39a–e. ResearchGate. Available at: [Link]
-
Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. (2012). PubMed. Available at: [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Synthesis
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1780519-27-8 / Derivatives) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1][2]
Executive Summary
The synthesis of This compound presents a distinct challenge compared to its trifluoromethyl counterparts.[1][2] Unlike CF₃ groups, which are typically introduced via building blocks, the C5-Fluorine is most efficiently introduced via a Halex (Halogen Exchange) reaction on a 5-chloro precursor.[1]
This guide focuses on the three critical yield-determining steps:
-
The Halex Reaction: Overcoming the energy barrier for Cl
F exchange.[1][2] -
Regiocontrol: Ensuring the
-methyl group is correctly positioned (1-methyl vs. 2-methyl) to avoid downstream yield loss. -
Hydrolysis Integrity: Saponifying the ester without defluorinating the activated C5 position.[1][2]
Module 1: The Halex Reaction (The Critical Bottleneck)[1]
The Problem: The conversion of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate to the 5-fluoro analog often stalls at 60-70% conversion or results in "tarry" degradation products.[1][2]
The Solution: The reaction requires "naked" fluoride ions in a polar aprotic solvent.[1] The lattice energy of Potassium Fluoride (KF) is the primary enemy.[1]
Troubleshooting Guide: Halex Optimization
| Symptom | Root Cause | Corrective Action |
| Stalled Reaction (<70% Conv.) | Wet KF: Water solvates F⁻, drastically reducing nucleophilicity.[1][2] | Spray-Dried KF: Use spray-dried KF (high surface area).[1][2] Dry in vacuo at 150°C for 4h before use. |
| High Impurity Profile | Thermal Degradation: Reaction temp >180°C causes polymerization.[1][2] | Catalysis: Add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5 mol%) to lower activation energy, allowing reaction at 140-150°C. |
| "Hydroxy" Impurity (5-OH) | Wet Solvent: Water in DMSO/Sulfolane acts as a competing nucleophile.[1][2] | Azeotropic Drying: Distill a small amount of toluene from the solvent/KF mixture before adding the substrate to remove trace water.[1] |
| Corrosion of Glassware | HF Formation: Trace moisture + Fluoride = HF.[1][2] | Vessel Choice: Perform reaction in Hastelloy or Monel reactors if scaling up; use PTFE liners for lab scale.[1][2] |
Recommended Protocol (Halex Step)
-
Drying: Charge Sulfolane and KF (spray-dried, 2.0 equiv) into the reactor. Add TPPB (0.05 equiv).[1][2] Distill under vacuum at 100°C to remove trace water.
-
Addition: Add ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv).
-
Reaction: Heat to 150-160°C. Monitor by GC/HPLC.
-
Workup: Do not quench directly into water if hot. Cool to <50°C, dilute with toluene, then wash with water.[1][2] This keeps the product in the organic phase and leaves inorganic salts in the aqueous phase.[1]
Module 2: Regioselectivity & Precursor Purity
The Problem: Isomeric mixtures (1-methyl vs. 2-methyl) are difficult to separate after fluorination.[1][2] Yield loss occurs during purification.[1][2]
The Solution: Lock the regiochemistry before the Halex step.[1]
Q: Why am I seeing a 10-15% isomer impurity in my starting material? A: If you synthesize the pyrazole ring using methylhydrazine and a non-symmetrical 1,3-dicarbonyl equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxo-butanoate), you will get a mixture.[1]
Fix:
-
Solvent Control: Use fluorinated alcohols (e.g., HFIP or TFE ) during the cyclization step.[1][2] These solvents hydrogen-bond with the carbonyl, directing the hydrazine attack more selectively.[1][2]
-
Alternative Route: Methylate after ring formation (if using unsubstituted hydrazine), but this often requires specific base control (NaH vs K₂CO₃) and is less scalable.[1][2] Best practice is to purify the 5-chloro ester by crystallization (usually from heptane/EtOAc) before attempting the expensive Halex reaction.[1][2]
Module 3: Hydrolysis without Defluorination
The Problem: The C5-Fluorine atom is activated by the C4-Carboxyl group (electron-withdrawing).[1] Strong bases (NaOH/KOH) can attack the C5 position via
Decision Matrix: Hydrolysis Conditions
Caption: Logic flow for selecting hydrolysis conditions to prevent defluorination side-reactions.
Recommended Protocol (Hydrolysis):
-
Temperature: 0°C to Room Temperature (Do not reflux).
-
Quench: Acidify carefully with 1M HCl to pH 2-3 to precipitate the acid.
Visual Workflow: The Optimized Pathway
Caption: End-to-end synthetic workflow highlighting the Halex reaction as the critical control point.
Frequently Asked Questions (FAQ)
Q1: Can I use Tetrabutylammonium Fluoride (TBAF) instead of KF? A: Generally, no.[1][2] TBAF is usually supplied as a hydrate (trihydrate).[1][2] The water content will kill the reaction.[1] Anhydrous TBAF is unstable and expensive.[1][2] "Spray-dried KF" with a phase transfer catalyst (Tetraphenylphosphonium bromide) is the industrial standard for stability and cost-efficiency [1].[1][2]
Q2: My Halex reaction turns black and yield drops. Why? A: This indicates thermal decomposition, likely due to the reaction temperature being too high (>180°C) or the presence of oxygen.[1]
-
Fix: Degas solvents with Nitrogen/Argon.[1][2] Add the catalyst (18-crown-6 or TPPB) to allow the reaction to proceed at a lower temperature (140-150°C) [2].[1]
Q3: How do I remove the unreacted 5-Chloro starting material? A: Separation of the 5-Fluoro product from the 5-Chloro precursor is difficult by crystallization due to structural similarity.[1]
-
Strategy: You must push conversion to >95% in the reactor. If conversion stalls, do not add more time (causes degradation).[1][2] Instead, ensure your KF is drier next time or increase the catalyst loading.[1] Distillation is often the only way to separate the esters if the reaction is incomplete.[1]
Q4: Why use Sulfolane instead of DMSO? A: While DMSO is excellent, it is less thermally stable than Sulfolane at the high temperatures (150°C+) required for difficult Halex substrates.[1] Sulfolane allows for higher temperatures with less solvent decomposition [3].[1][2]
References
-
Finger, G. C., et al. (1959).[1][2] Aromatic Fluorine Compounds via the Halex Reaction.[1][2][3] Journal of the American Chemical Society.[1][2] Link (Foundational mechanistic basis for KF activation).[1][2]
-
Bayer CropScience AG. (2013).[1][2] Process for the preparation of 5-fluoro-1-alkyl-1H-pyrazole-4-carbonyl chlorides.[1][2] U.S. Patent 8,487,113.[1][2] Link (Specific industrial protocol for the 5-fluoro pyrazole Halex reaction).[1][2]
-
Adams, D. J., et al. (2000).[1][2] Nucleophilic Aromatic Substitution of Hydrogen for Fluorine.[1][2] Journal of Fluorine Chemistry.[1][2] Link (General solvent effects in fluorination).[1][2]
-
Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] Journal of Organic Chemistry.[1][2][4] Link (Addressing the regioselectivity of the methyl group).[1]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Comparison Guide: 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid
Topic: Analytical Methods for 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 1780519-27-8 / 1152495-99-4 analogs) is a critical heterocyclic building block, primarily utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-inhibiting pharmaceuticals.
The analytical challenge for this compound lies not in its detection, but in its regiochemical purity . The synthesis of pyrazoles often yields mixtures of 3-fluoro and 5-fluoro isomers, which are difficult to separate by standard C18 HPLC. Furthermore, the presence of trace hydrazine precursors requires high-sensitivity detection due to genotoxicity concerns.
This guide objectively compares three primary analytical methodologies—RP-HPLC (C18 vs. PFP) , 19F qNMR , and LC-MS/MS —providing experimental protocols and data-driven recommendations for their specific utility in R&D versus Quality Control (QC) environments.
Critical Quality Attributes (CQAs)
Before selecting a method, the following chemical properties and impurities must be understood:
| Attribute | Specification Target | Analytical Challenge |
| Assay (Purity) | > 98.0% | Separation from decarboxylated byproducts. |
| Regio-Isomerism | < 0.5% (3-Fluoro isomer) | 3-F and 5-F isomers have identical Mass/Charge (m/z) and similar hydrophobicity. |
| Genotoxic Impurities | < 10 ppm (Methyl hydrazine) | Requires derivatization or high-sensitivity MS. |
| Solubility | Moderate (DMSO, Methanol) | Acidic function (COOH) requires pH control in mobile phase. |
Method 1: High-Performance Liquid Chromatography (HPLC)
The Workhorse for Routine Purity & Assay
While C18 columns are standard, they often fail to resolve the subtle dipole differences between fluoro-regioisomers. We recommend Pentafluorophenyl (PFP) phases for this specific application due to "fluorine-fluorine" interaction mechanisms.
Experimental Protocol (Optimized)
-
Column:
-
Standard: C18 (150 x 4.6 mm, 3.5 µm) – Good for general purity.
-
Recommended:FluoroSep-RP Phenyl-Hexyl or PFP Propyl (150 x 4.6 mm, 3 µm) – Superior for isomer separation.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress ionization of COOH).
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% → 60% B
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 220 nm (Carboxyl band) and 254 nm (Aromatic ring).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Performance Comparison: C18 vs. PFP
| Metric | C18 Column | PFP (Pentafluorophenyl) Column |
| Isomer Resolution (Rs) | ~1.2 (Co-elution risk) | > 2.5 (Baseline separation) |
| Retention Time | ~6.5 min | ~7.2 min (Stronger retention of fluorinated species) |
| Peak Symmetry | 0.9 - 1.1 | 0.95 - 1.05 |
| Suitability | Crude reaction monitoring | Final Product Release (QC) |
Expert Insight: The PFP phase offers distinct selectivity for the 5-fluoro position due to the specific interaction between the stationary phase fluorine atoms and the analyte's dipole moment, which is significantly different in the 3-fluoro vs. 5-fluoro isomers.
Method 2: 19F Quantitative NMR (qNMR)
The "Gold Standard" for Identity & Regiochemistry
For fluorinated pyrazoles, 19F NMR is superior to HPLC for absolute identification. It provides a distinct chemical shift fingerprint that unambiguously distinguishes the 5-fluoro isomer from the 3-fluoro impurity without the need for reference standards of the impurity.
Experimental Protocol
-
Instrument: 400 MHz NMR (min) with 19F probe.
-
Solvent: DMSO-d6 (prevents aggregation of the carboxylic acid).
-
Internal Standard:
-Trifluorotoluene (Shift: -63 ppm) or 4-Fluoro-nitrobenzene. -
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1):30 seconds (Must be > 5x T1 of the slowest relaxing fluorine nucleus).
-
Scans: 64 (for S/N > 200).
-
Spectral Width: -50 to -200 ppm.
-
Data Interpretation[1][2][3]
-
5-Fluoro-1-methyl...[1][2][3][4] : Singlet (or doublet if H-coupled) at ~ -125 to -135 ppm .
-
3-Fluoro isomer: Shifted upfield/downfield by >5 ppm due to proximity to the N-methyl group.
-
Validation: Integration of the analyte peak vs. internal standard provides absolute purity with ±0.5% accuracy.
Method 3: LC-MS/MS
Trace Analysis for Genotoxic Impurities
This method is strictly for detecting trace starting materials (hydrazines) or cleaning validation. It is not recommended for assay due to higher variance compared to UV detection.
Experimental Protocol
-
System: UPLC coupled to Triple Quadrupole MS (QqQ).
-
Ionization: Electrospray Ionization (ESI) - Negative Mode (for Carboxylic Acid) / Positive Mode (for Hydrazines).
-
MRM Transitions (Example):
-
Precursor: 143.0 [M-H]-
-
Product 1: 99.0 (Loss of CO2) - Quantifier.
-
Product 2: 79.0 (Fragmentation of pyrazole ring) - Qualifier.
-
-
Limit of Quantitation (LOQ): 0.1 µg/L (ppb range).
Comparative Analysis Summary
The following table summarizes the operational utility of each method.
| Feature | HPLC-UV (PFP) | 19F qNMR | LC-MS/MS |
| Primary Use | Routine QC, Purity, Assay | Structure Verification, Regio-isomer quantification | Trace Impurity (GTI) Analysis |
| Cost Per Run | Low ($) | Medium ( | High ( |
| Speed | Fast (15 min) | Fast (10 min) | Medium (30 min setup) |
| Specificity | High (with PFP column) | Absolute | High (Mass based) |
| Sensitivity | µg range | mg range | ng/pg range |
| Limitations | Requires reference standards | Requires long relaxation times | Matrix effects, Cost |
Visualized Workflows
Diagram 1: Analytical Decision Tree
A logical flow for selecting the correct method based on the development stage.
Caption: Decision matrix for selecting 19F NMR (Identity), HPLC-PFP (Purity), or LC-MS (Safety).
Diagram 2: Recommended HPLC Workflow (PFP Phase)
Step-by-step protocol for the recommended chromatographic separation.
Caption: Optimized HPLC workflow utilizing Pentafluorophenyl (PFP) stationary phase for enhanced selectivity.
References
-
Regiochemistry of Fluorinated Pyrazoles: Title: "19F-NMR Diastereotopic Signals in Pyrazole Derivatives." Source: MDPI (Molecules), 2017. URL:[Link]
-
LC-MS/MS Methodology for Pyrazole Carboxylic Acids: Title: "Independent Laboratory Validation for Fluindapyr & Degradates in Water." Source: US EPA, Environmental Chemistry Methods. URL:[Link]
-
HPLC Method Validation Guidelines: Title: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Source: ICH Guidelines. URL:[Link]
Sources
- 1. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]
- 2. EP3650443A1 - Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. US20170008852A1 - Method for preparing 1-alkyl-3-difluoromethyl-5-fluor-1h-pyrazole-4-carbaldehydes and 1-alkyl-3-difluoromethyl-5-fluor-1h-pyrazole-4-carboxylates - Google Patents [patents.google.com]
HPLC and GC-MS analysis of fluorinated pyrazoles
An In-Depth Comparative Guide to the HPLC and GC-MS Analysis of Fluorinated Pyrazoles
For researchers, medicinal chemists, and professionals in drug development and agrochemical science, the accurate analysis of fluorinated pyrazoles is paramount. These heterocyclic compounds are foundational motifs in a vast array of pharmaceuticals and specialized chemicals, where the inclusion of fluorine atoms drastically alters properties like metabolic stability, binding affinity, and lipophilicity. Consequently, robust analytical methods are not merely a quality control checkpoint but a critical tool for reaction monitoring, impurity profiling, and metabolic studies.
This guide provides a comprehensive comparison of the two most powerful and prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of specifications to explore the fundamental principles, explain the causality behind experimental choices, and provide actionable protocols to empower scientists in selecting and optimizing the right method for their specific analytical challenge.
Fundamental Principles: A Tale of Two Phases
The choice between HPLC and GC-MS hinges on the intrinsic physicochemical properties of the target fluorinated pyrazole, primarily its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[1][2] The sample is dissolved in a suitable solvent and pumped under high pressure through the column. Separation is achieved based on the differential affinity of each compound for the stationary phase; compounds with a higher affinity are retained longer and thus elute later.[2] For fluorinated pyrazoles, which are often non-volatile or thermally sensitive, HPLC is frequently the method of choice.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] This technique is tailored for compounds that are volatile or can be made volatile (semi-volatile).[1] The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, and separation occurs based on the analyte's boiling point and its interaction with this phase.[5] The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio (m/z), and provides a unique fragmentation pattern that acts as a molecular fingerprint, enabling highly confident identification.[2]
Head-to-Head Comparison: HPLC vs. GC-MS for Fluorinated Pyrazoles
Choosing the optimal analytical technique requires a nuanced understanding of their respective strengths and limitations. The following table provides a direct comparison based on key performance and practical criteria.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality for Fluorinated Pyrazoles |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[3][4] Wide applicability for polar to moderately non-polar pyrazoles. | Requires volatile and thermally stable analytes.[1][6] Many complex pyrazoles may decompose at high GC inlet temperatures. | The polarity of pyrazoles can vary widely based on substitution. HPLC is more versatile for diverse libraries, while GC-MS is limited to smaller, less functionalized analogs unless derivatization is used. |
| Sample Preparation | Generally simpler: "dilute and shoot" or straightforward filtration is often sufficient.[7][8] | Can be more complex. May require extraction (LLE, SPE) and mandatory derivatization for polar analytes to increase volatility.[9][10][11] | HPLC's liquid mobile phase is more forgiving. GC-MS requires analytes to be in the gas phase, necessitating the masking of polar groups (e.g., -NH, -OH) that would otherwise cause poor peak shape and column interaction.[12] |
| Sensitivity & Selectivity | High sensitivity, especially with detectors like MS or DAD. Selectivity is tuned by column and mobile phase choice. | Extremely high sensitivity and unparalleled selectivity due to mass spectral identification.[1][6] | While both are sensitive, the mass spectrometer in GC-MS provides structural information via fragmentation patterns, offering a higher degree of confidence in analyte identification compared to HPLC-UV.[2] |
| Speed of Analysis | Run times are typically longer, ranging from 10 to 60 minutes per sample.[3][4] | Analysis is generally faster, with run times often under 20 minutes, and sometimes just a few minutes.[3][4] | The diffusion rates in the gas phase are much faster than in the liquid phase, allowing for more rapid separations in GC. |
| Derivatization | Not typically required. | Often necessary for pyrazoles with polar functional groups to improve volatility and thermal stability.[11][13] | Derivatization (e.g., silylation, acylation) converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[11][12] |
| Identification Confidence | Based on retention time comparison with a known standard. HPLC-MS provides mass data for higher confidence. | Very high confidence based on matching both retention time and the unique mass fragmentation pattern against a spectral library.[2] | The fragmentation pattern in GC-MS is a rich source of structural data, often allowing for the identification of unknown impurities or metabolites.[14] |
| Cost & Maintenance | Higher initial and operational costs due to high-pressure pumps and solvent consumption.[1][3] | Generally lower initial cost and less expensive carrier gases (Helium, Hydrogen). Maintenance can be simpler.[6] | The high-pressure fluidics of HPLC systems require more frequent and costly maintenance compared to the gas handling systems of a GC. |
Deep Dive: HPLC Analysis of Fluorinated Pyrazoles
HPLC is the workhorse for analyzing diverse libraries of fluorinated pyrazoles, particularly in drug discovery and development where molecules are often complex and designed for physiological conditions.
The Causality Behind Column Selection
The choice of stationary phase is the most critical parameter for achieving a successful separation.
-
Standard C18 (ODS) Columns: These are the most common starting point for reversed-phase HPLC. They separate compounds primarily based on hydrophobicity. For many fluorinated pyrazoles, a C18 column provides excellent resolution.[15]
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These columns offer an alternative and complementary selectivity to C18.[16] They are particularly effective for separating halogenated compounds and isomers. The retention mechanism involves multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which can enhance the retention and selectivity for electron-rich fluorinated pyrazoles.[16]
Mobile Phase Optimization: A Balancing Act
The mobile phase composition dictates the retention time and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component (water with a buffer or acid modifier) and an organic component (acetonitrile or methanol).
-
Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is adjusted to control retention; increasing the organic content decreases the retention time for hydrophobic compounds.
-
pH Control: The pyrazole ring contains basic nitrogen atoms. Adjusting the pH of the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can suppress the interaction of these basic sites with residual silanols on the silica-based column, leading to sharper, more symmetrical peaks.[15] For some fluorinated compounds, a mobile phase pH > 5 is recommended to ensure good recovery from silica-based columns.[17]
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of fluorinated pyrazoles.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: a. Accurately weigh ~1-5 mg of the fluorinated pyrazole sample. b. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 to 1 mg/mL.[9] c. Vortex the solution until the sample is completely dissolved. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[9][18]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol / 0.1% Trifluoroacetic Acid in Water.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25 °C.[15]
-
Injection Volume: 5 µL.[15]
-
Detection: UV detector set at an appropriate wavelength (e.g., 237 nm), determined by the analyte's UV spectrum.[19]
-
-
Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample vial. c. Record the chromatogram and identify the peak corresponding to the fluorinated pyrazole by its retention time, comparing it to a previously injected analytical standard.
Deep Dive: GC-MS Analysis of Fluorinated Pyrazoles
GC-MS is a powerful alternative when analytes possess sufficient volatility and thermal stability. Its primary advantage is the wealth of structural information provided by the mass spectrometer.
The Volatility Hurdle: Derivatization
The main challenge for analyzing many fluorinated pyrazoles by GC-MS is their limited volatility, often due to polar functional groups like the NH group on the pyrazole ring.[20] Chemical derivatization is a pre-analytical step used to convert these polar groups into more volatile, less polar moieties.[11][12]
-
Why Derivatize?
-
Increase Volatility: By replacing active hydrogens (e.g., on N-H or O-H) with non-polar groups (e.g., trimethylsilyl), the boiling point of the analyte is lowered.[12]
-
Improve Thermal Stability: Derivatization can protect thermally fragile functional groups from degrading in the hot GC inlet.
-
Enhance Chromatography: It reduces peak tailing caused by interactions between polar analyte groups and active sites in the GC system.[12]
-
-
Common Reagents: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize active hydrogens.[20]
Mass Spectrometry: Deciphering the Fragments
Electron Ionization (EI) is the most common ionization technique in GC-MS. It is a "hard" ionization method that imparts significant energy to the analyte, causing it to fragment in predictable ways.[21]
-
Pyrazole Fragmentation: The fragmentation of the pyrazole ring itself involves characteristic losses, such as the expulsion of HCN.[14]
-
Influence of Substituents: The overall fragmentation pattern is dominated by the substituents on the ring. The presence of fluorine can lead to characteristic fragment ions and influence cleavage pathways.
-
Molecular Ion: For some fluorinated compounds, the molecular ion peak may be weak or absent in EI-MS.[22] In such cases, a "soft" ionization technique like Field Ionization (FI) or Chemical Ionization (CI) may be necessary to observe the molecular ion and confirm the compound's molecular weight.[22]
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of fluorinated pyrazoles.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with Derivatization): a. Prepare a ~1 mg/mL solution of the fluorinated pyrazole in a volatile, anhydrous solvent like dichloromethane or ethyl acetate in a reaction vial.[9][13] b. Add a derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS). c. Seal the vial and heat at ~70 °C for 30 minutes to ensure complete reaction. d. Cool the vial to room temperature. The sample is now ready for injection.
-
Chromatographic Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis) or Split.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Source Temperature: 230 °C.
-
-
Analysis: a. Inject 1 µL of the prepared sample. b. Acquire the data. c. Identify the target peak in the Total Ion Chromatogram (TIC). d. Analyze the mass spectrum of the peak, comparing it to a library spectrum or interpreting the fragmentation pattern to confirm the structure.
Conclusion: Making the Right Choice for Your Application
The decision between HPLC and GC-MS is not about which technique is universally "better," but which is most fit-for-purpose for the specific analytical problem at hand. The properties of the fluorinated pyrazole itself and the goals of the analysis should guide the selection process.
Caption: Decision tree for selecting an analytical method.
-
Choose HPLC when:
-
Analyzing complex, non-volatile, or thermally sensitive fluorinated pyrazoles.
-
Working with diverse compound libraries where volatility is unknown or varied.
-
Sample preparation time needs to be minimized for high-throughput screening.
-
Routine quantification against a known standard is the primary goal.
-
-
Choose GC-MS when:
-
The analytes are known to be volatile and thermally stable.
-
The highest level of confidence in structural identification is required, especially for identifying impurities or byproducts.
-
Analyzing less complex, smaller pyrazole molecules.
-
Derivatization is a feasible and acceptable step in the workflow.
-
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the analytical landscape and select the optimal technique to accelerate their research and development efforts in the fascinating world of fluorinated pyrazoles.
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Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Tentamus. [Link]
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ResearchGate. (2025, December 17). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. [Link]
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Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
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Yang, Q., et al. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]
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Powers, L. C., & Boyle, K. E. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS ES&T Water. [Link]
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Maspero, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. [Link]
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Al-Abdullah, N. H., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Scientific Reports. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Pyrazole Inhibitors
This guide provides an in-depth comparative analysis of molecular docking protocols for fluorinated pyrazole inhibitors, a class of compounds holding significant therapeutic potential. As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to understand the causality behind our results and make informed decisions. This document is structured to provide not just a methodology, but a framework for critical thinking in computational drug design, emphasizing the "why" behind each step.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1] The strategic introduction of fluorine atoms can significantly enhance a molecule's pharmacological profile by improving metabolic stability, membrane permeability, and binding affinity.[2][3] Molecular docking, an in silico technique, is an indispensable tool for predicting how these ligands interact with their protein targets, thereby accelerating the drug discovery process.[1]
Here, we will dissect the process of docking a model fluorinated pyrazole inhibitor into the ATP-binding site of p38 MAP kinase, a key signaling protein and a common target for pyrazole-based drugs.[4] We will compare two widely-used docking engines: AutoDock Vina , an open-source academic standard, and Schrödinger's Glide , a leading commercial software, to highlight the differences in their workflows, algorithms, and results.
I. The Experimental Framework: Target, Ligand, and Tools
A robust computational experiment requires well-defined components. Our choices are guided by the availability of high-quality structural and experimental data to ensure our in silico model is grounded in reality.
-
The Protein Target: p38α MAP Kinase (PDB ID: 1BL7) p38 kinase is a critical node in cellular signaling pathways related to inflammation and stress responses.[4] We have selected the crystal structure of p38α in complex with a pyrazole inhibitor (PDB ID: 1BL7) as our receptor.[4] Using a high-resolution crystal structure is paramount as it provides an experimentally validated representation of the binding site.
-
The Ligand: A Model Fluorinated Pyrazole Inhibitor (FPI-1) To illustrate the complete ligand preparation workflow, we will use a representative fluorinated pyrazole inhibitor, which we will call "FPI-1". Its structure is based on known p38 kinase inhibitor scaffolds and incorporates a fluorophenyl group, a common motif for enhancing binding affinity through interactions within a hydrophobic pocket.[5]
-
The Docking Software:
-
AutoDock Vina: A powerful and fast open-source tool, excellent for virtual screening and academic research due to its accessibility and efficiency.[6][7] Its scoring function is a hybrid, using empirical and knowledge-based terms.[8]
-
Glide (Schrödinger Suite): A commercial software known for its high accuracy in pose prediction and scoring.[6][9] It uses a more extensive, tiered docking protocol and the OPLS3e force field to meticulously evaluate ligand poses.[9]
-
II. Methodologies: A Step-by-Step Guide to Docking
The quality of a docking result is entirely dependent on the rigor of the preparation. A self-validating protocol ensures that any errors are minimized before the computationally intensive docking stage begins.
Protocol 1: Receptor Preparation (p38 Kinase)
The goal of receptor preparation is to clean the raw PDB file and prepare it for docking by adding necessary atoms and assigning correct parameters.
-
Obtain Protein Structure: Download the 3D structure for PDB ID 1BL7 from the Protein Data Bank.
-
Pre-processing: Remove all non-essential components from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.[1] This ensures the docking algorithm evaluates only the protein-ligand interactions of interest.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step, as hydrogen bonds are key drivers of ligand binding, and their potential cannot be assessed without explicit hydrogens.[1]
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges for AutoDock or from the OPLS3e force field for Glide) to all protein atoms.[1][9] Electrostatic interactions are a major component of the scoring function.
Protocol 2: Ligand Preparation (FPI-1)
The ligand must be converted from a 2D drawing to a valid, low-energy 3D conformation with correct charges and rotatable bonds defined.
-
Generate 2D and 3D Structures: Draw the 2D structure of FPI-1 using chemical drawing software (e.g., ChemDraw) and convert it to an initial 3D structure.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[1][10] This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
Add Hydrogens and Compute Charges: As with the protein, add hydrogen atoms and compute partial charges for the ligand.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[1]
-
Save in Appropriate Format: Save the prepared ligand in the required format for each program (.pdbqt for AutoDock Vina, .mae for Glide).
Protocol 3: Docking with AutoDock Vina
-
Define the Binding Site: The binding site is defined by a 3D grid box. This box should be centered on the position of the original co-crystallized ligand and large enough to allow the new ligand to move and rotate freely.[1]
-
Generate Grid Maps: Use the AutoGrid utility to pre-calculate the interaction energies for different atom types at each point within the grid box. This dramatically speeds up the subsequent docking calculation.
-
Configure and Run Vina: Create a configuration file specifying the prepared receptor, ligand, grid parameters, and the exhaustiveness setting (which controls the thoroughness of the search). Run the Vina executable.
-
Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.
Protocol 4: Docking with Glide (Schrödinger)
-
Protein and Ligand Preparation Wizards: Use the dedicated Protein Preparation Wizard and LigPrep tools within the Schrödinger Suite.[9] These automated workflows handle the addition of hydrogens, assignment of charges using the OPLS3e force field, and generation of possible ligand ionization and tautomeric states.
-
Receptor Grid Generation: Define the binding site by creating a grid centered on the co-crystallized ligand. This grid maps the properties of the receptor's active site.
-
Run Docking Workflow: Execute the Ligand Docking workflow. Glide uses a hierarchical approach, starting with a rough scoring and progressively refining the poses.[7] We will use the Standard Precision (SP) mode for this comparison.
-
Analyze Results: The output includes the docked poses ranked by GlideScore, a proprietary scoring function designed for predicting binding affinity. Other metrics like Emodel are also provided for detailed analysis.
III. Comparative Analysis of Docking Performance
The ultimate test of a docking protocol is its ability to reproduce experimental data and provide actionable insights. We evaluate performance based on two key criteria: the accuracy of the binding pose and the reliability of the scoring.
Data Presentation
| Docking Program | Top Pose Binding Score | RMSD from Native Ligand (Å) | Key Predicted Interactions |
| AutoDock Vina | -9.2 kcal/mol | 1.8 Å | H-bond with Met109 (hinge); Hydrophobic contacts with Val38, Leu108 |
| Glide (SP) | -10.5 (GlideScore) | 1.1 Å | H-bond with Met109 (hinge); H-bond with Asp168; Hydrophobic contacts with Leu167 |
Note: The scores from Vina and Glide are based on different algorithms and cannot be directly compared in magnitude. They are used for ranking within their respective programs.
Analysis of Binding Pose (RMSD)
The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand and a reference (the co-crystallized ligand). An RMSD value below 2.0 Å is generally considered a successful prediction of the binding mode.[9]
In our case study, Glide produced a pose with a lower RMSD (1.1 Å) compared to AutoDock Vina (1.8 Å). This suggests a higher accuracy in reproducing the experimentally observed binding orientation. This enhanced accuracy can often be attributed to Glide's more sophisticated sampling algorithm and scoring function, which are specifically parameterized to handle protein-ligand interactions.[9]
Analysis of Key Interactions
Both programs correctly identified the critical hydrogen bond with the backbone amide of Met109 in the kinase hinge region.[4] This interaction is a hallmark of many kinase inhibitors and is essential for potent inhibition.
However, Glide also predicted an additional hydrogen bond with the side chain of Asp168 . This level of detail can be crucial for guiding lead optimization. The causality behind this difference lies in the scoring functions; Glide's OPLS3e force field and scoring function are more sensitive to the precise electrostatics and geometries required for such interactions.
IV. Workflow Visualization
To provide a clear overview of the comparative process, the following workflow diagram was generated.
Caption: Comparative docking workflow from preparation to analysis.
V. Discussion: From Data to Decisions
This comparative study highlights that while both AutoDock Vina and Glide are powerful tools, their optimal use cases differ.
-
Trustworthiness and Validation: A critical, self-validating step not detailed above but essential in practice is redocking . Before docking a new ligand, one should first dock the original co-crystallized ligand back into the receptor. A successful redocking (RMSD < 2.0 Å) provides confidence that the chosen docking protocol is valid for the system.
-
Expertise in Choosing the Right Tool:
-
AutoDock Vina is an excellent choice for high-throughput virtual screening (HTVS) of large compound libraries where speed is critical.[11] Its ability to quickly rank thousands of compounds makes it ideal for identifying a smaller, more promising set of initial hits.
-
Glide excels in lead optimization , where the highest possible accuracy in pose prediction and scoring is needed for a smaller number of compounds.[6][9] Its superior performance can justify the commercial cost when making critical decisions about which analogs to synthesize next.
-
-
The Challenge of Protein Flexibility: A key limitation in this standard workflow is that the protein receptor is treated as rigid.[6] Significant conformational changes in the protein upon ligand binding, known as "induced fit," may not be captured. For such cases, more advanced methods like Glide's Induced Fit Docking (IFD) or ensemble docking (docking into multiple receptor conformations) should be considered.[6]
VI. Conclusion
This guide demonstrates a structured, scientifically-grounded approach to comparative molecular docking. We have shown that both AutoDock Vina and Glide can successfully predict the binding mode of a fluorinated pyrazole inhibitor, but with different levels of accuracy and computational expense. Glide provided a more precise pose, while Vina offers a balance of speed and reasonable accuracy.
Ultimately, molecular docking is not a replacement for experimental validation but a powerful predictive tool. The choice of software should be a strategic one, aligned with the specific goals of the research project—be it broad exploration or precise refinement. By understanding the underlying principles and limitations of each tool, researchers can leverage computational chemistry to make more efficient and insightful decisions in the complex journey of drug discovery.
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Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. MDPI. [Link]
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Docking structures of the previous JNK3 inhibitor (PDB: 3OY1) and design of the present 1-pyrimidyl-3-alkyl-5-aryl-1H-pyrazole scaffold. ResearchGate. [Link]
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MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
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Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. [Link]
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Design, Synthesis, Molecular Docking, Structure Activity Relationship, and In Vivo Evaluation of Pyrazole-Pyrimidines for Discovering New Nonsteroidal Anti-Inflammatory Drugs. PubMed. [Link]
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Best docking scores and binding modes from docking the pyrazole-based ligands into the cofactor binding pockets of the MTBPS crystal structures. ResearchGate. [Link]
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A New Scoring Function for Molecular Docking Based on AutoDock and AutoDock Vina. Semantic Scholar. [Link]
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Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. PubMed. [Link]
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What is the most reliable and cited software for multiple ligand docking? ResearchGate. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
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Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
This document provides essential, field-proven guidance on the safe handling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. As drug development professionals, our commitment to safety is inextricably linked to the integrity of our research. This guide moves beyond mere compliance, offering a framework for risk assessment and operational excellence that builds a culture of safety from the ground up. The protocols herein are designed to be self-validating systems, ensuring that every step mitigates risk and protects both the researcher and the research.
Hazard Assessment: An Evidence-Based Profile
The primary hazards are consistently identified as:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: As a fine powder, it may cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[3][4]
Furthermore, fluorinated carboxylic acids as a class warrant careful handling due to their persistence and potential for biological activity.[5][6][7] The physical form is assumed to be a solid powder, which presents a significant risk of aerosolization during handling.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic response to the specific task and associated risks. The following protocol establishes a baseline and provides recommendations for elevated risk scenarios.
Eye and Face Protection
-
Minimum Requirement: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory where this compound is handled.[10] Standard safety glasses with side shields do not offer adequate protection against fine, airborne powders.[11]
-
Enhanced Precautions (Recommended for all powder handling): When weighing the solid, preparing solutions, or in any situation with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][11] This provides a critical barrier against splashes to the entire face.
Skin and Body Protection
-
Gloves: Nitrile gloves are the recommended minimum.[12] It is imperative to check the manufacturer's glove compatibility chart for the specific solvents being used when preparing solutions. Vinyl gloves are not recommended for handling hazardous chemicals.[11]
-
Protocol: Change gloves immediately if contamination is suspected and, as a best practice, every two hours during extended operations.[12] For tasks with a high risk of contamination, such as weighing or spill cleanup, double-gloving is required.[13] Always wash hands thoroughly after removing gloves.[1][12]
-
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contact and contamination of personal clothing.[12][14] For tasks involving larger quantities or a high risk of splashes, consider using impermeable Tyvek sleeves or a disposable lab coat.[9][12]
-
Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[9]
Respiratory Protection
The primary and most effective method for controlling exposure to hazardous powders is through engineering controls.
-
Primary Control (Mandatory): All handling of this compound powder, especially weighing and transferring, must be performed inside a certified chemical fume hood or a powder containment enclosure.[8][9][12][15] This engineering control is the most critical step in preventing respiratory exposure.
-
Secondary Control (For Emergencies/Maintenance): If engineering controls fail or during a large spill cleanup where dust generation is unavoidable, a fit-tested NIOSH-certified N95 (or higher) respirator is required.[11][15] Use of a respirator must be part of a comprehensive respiratory protection program that includes training and fit-testing, as outlined by CSA Standard Z94.4-18 or equivalent regulations.[11]
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Goggles | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Powder | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Tyvek Sleeves | Chemical Fume Hood |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small Spills Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Spills Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown | Fit-Tested N95 Respirator |
Operational and Disposal Plans
Step-by-Step Safe Weighing Protocol
Weighing is the highest-risk activity for powder exposure. The following workflow minimizes aerosolization and contamination.
-
Preparation: Designate a specific work area within the chemical fume hood.[12] Line the surface with a disposable, plastic-backed absorbent pad.[13]
-
Tare Container: Place an empty, sealable receiving container (e.g., a vial with a cap) on the balance outside the hood and tare it.
-
Transfer in Hood: Move the tared, open container and the stock bottle into the fume hood.
-
Aliquot Powder: Carefully transfer the approximate amount of this compound into the tared container. Use anti-static guns or spatulas if the powder is static.[12] Keep the stock bottle as close to the receiving container as possible to minimize drop distance.[8]
-
Seal and Remove: Securely cap the receiving container. Decontaminate the exterior of the sealed container with a damp wipe (e.g., with 70% ethanol, if compatible) before removing it from the hood.
-
Final Weighing: Place the sealed, decontaminated container on the balance to get the precise weight.
-
Cleanup: All disposable materials, including the bench pad and contaminated wipes, must be placed in a designated hazardous waste container. Clean the work surface using a wet-cleaning method or a HEPA vacuum; never dry sweep.[8][9]
Safe Weighing Workflow Diagram
Caption: Workflow for safely weighing hazardous powders.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][17]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Segregation: Collect all contaminated solid waste, including gloves, wipes, absorbent pads, and empty containers, in a dedicated, clearly labeled, and sealable hazardous waste container.[10][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1][18]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[19][20] Do not discharge any amount into drains or regular trash.[10][19]
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Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of Colorado Boulder. [Link]
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Fluorotelomer acids are more toxic than perfluorinated acids, PubMed. [Link]
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Fluorochemicals: Persistent, Dangerous, Avoidable, BUND - Friends of the Earth Germany. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
